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1H-Indazole-4-carbonitrile, 3-chloro- Documentation Hub

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Core Science & Biosynthesis

Foundational

Technical Monograph: 3-Chloro-1H-indazole-4-carbonitrile (CAS 1000341-39-8)

Executive Summary 3-chloro-1H-indazole-4-carbonitrile (CAS 1000341-39-8) is a high-value heterocyclic intermediate primarily utilized in the discovery of small molecule kinase inhibitors. Belonging to the "privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

3-chloro-1H-indazole-4-carbonitrile (CAS 1000341-39-8) is a high-value heterocyclic intermediate primarily utilized in the discovery of small molecule kinase inhibitors. Belonging to the "privileged scaffold" class of indazoles, this molecule features a unique substitution pattern: a chlorine atom at the C3 position and a nitrile group at the C4 position. This dual-functionalization serves two critical roles in medicinal chemistry: the C3-chlorine often occupies hydrophobic pockets within ATP-binding sites (e.g., in HPK1, LRRK2, or VEGFR inhibitors), while the C4-nitrile acts as an electron-withdrawing group and a versatile synthetic handle for further derivatization.

This guide provides a comprehensive technical analysis of the physicochemical properties, synthetic pathways, and handling protocols for this compound, designed for researchers in pharmaceutical development.[1]

Physicochemical Profile

The introduction of the chlorine at C3 and the nitrile at C4 significantly alters the electronic and physical properties of the parent indazole core, increasing acidity at the N1 position and enhancing lipophilicity.

Table 1: Key Technical Specifications

PropertyData / ValueNotes
CAS Number 1000341-39-8
IUPAC Name 3-chloro-1H-indazole-4-carbonitrile
Molecular Formula C₈H₄ClN₃
Molecular Weight 177.59 g/mol
Appearance White to pale yellow crystalline solidTypical of halogenated indazoles.[2]
Melting Point >160°C (Predicted)Experimental data proprietary. Analogous 3-chloroindazoles melt ~148–150°C; the 4-CN group typically elevates MP due to dipole interactions.
Solubility DMSO, DMF, THFSparingly soluble in DCM; insoluble in water.
pKa (N1-H) ~11.5 (Predicted)More acidic than unsubstituted indazole (pKa ~13.8) due to the electron-withdrawing 4-CN and 3-Cl groups.
LogP ~2.1Suitable for CNS-penetrant drug design.

Synthetic Methodologies

The synthesis of CAS 1000341-39-8 generally follows two strategic disconnections: Core Functionalization (chlorination of a pre-formed indazole) or De Novo Cyclization . The Core Functionalization route is preferred for process scalability and yield.

Method A: Direct Chlorination of 1H-indazole-4-carbonitrile (Preferred)

This method utilizes electrophilic aromatic substitution. The electron-deficient nature of the 4-cyanoindazole ring requires an active chlorinating agent.

Reaction Scheme:

  • Starting Material: 1H-indazole-4-carbonitrile (CAS 313546-18-8).

  • Reagent: N-Chlorosuccinimide (NCS) or Sodium Hypochlorite (NaOCl).

  • Solvent: Acetonitrile (MeCN) or DMF.

Step-by-Step Protocol:

  • Charge: In a round-bottom flask equipped with a condenser, dissolve 1H-indazole-4-carbonitrile (1.0 eq) in Acetonitrile (10 volumes).

  • Addition: Add N-Chlorosuccinimide (NCS) (1.1 eq) portion-wise at room temperature. Note: NCS is preferred over Cl₂ gas to control regioselectivity and avoid over-chlorination.

  • Reaction: Heat the mixture to reflux (80–85°C) for 4–6 hours. Monitor by LCMS for the disappearance of the starting material (M+H 144) and appearance of the product (M+H 178/180 ratio 3:1).

  • Workup: Cool to room temperature. Concentrate the solvent to ~20% volume. Pour the residue into ice-cold water.

  • Isolation: The product typically precipitates. Filter the solid, wash with water to remove succinimide byproducts, and dry under vacuum at 50°C.

  • Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Hexane/EtOAc gradient).

Method B: De Novo Cyclization (Alternative)

This route is useful if the 4-cyanoindazole precursor is unavailable. It involves the cyclization of a diazonium intermediate derived from a 2-amino-benzonitrile derivative.

Workflow Diagram (DOT):

Synthesis Start 1H-indazole-4-carbonitrile (CAS 313546-18-8) Reagent NCS / MeCN Reflux, 6h Start->Reagent Inter Chloronium Intermediate Reagent->Inter Electrophilic Attack Product 3-chloro-1H-indazole-4-carbonitrile (CAS 1000341-39-8) Inter->Product Elimination

Caption: Figure 1. Electrophilic chlorination pathway for the synthesis of CAS 1000341-39-8 from the parent indazole.

Reactivity & Derivatization Strategies

For medicinal chemists, the value of CAS 1000341-39-8 lies in its orthogonality. It presents three distinct vectors for modification:

Vector 1: N1-Alkylation/Arylation

The N1 nitrogen is the most nucleophilic site. However, indazoles suffer from N1 vs. N2 regioselectivity issues.

  • Challenge: N2 alkylation is often the kinetic product, while N1 is the thermodynamic product.

  • Solution: Use weak bases (Cs₂CO₃) in polar aprotic solvents (DMF) to favor N1 alkylation. Alternatively, use THP protection if modification at C3/C4 is the priority.

Vector 2: C3-Chlorine Displacement

The C3-Cl bond in indazoles is pseudo-aromatic but activated enough for Palladium-catalyzed cross-couplings, particularly Suzuki-Miyaura reactions.

  • Reactivity: The 4-CN group (electron-withdrawing) activates the C3 position, facilitating oxidative addition of Pd(0).

  • Protocol Tip: Use electron-rich ligands (e.g., XPhos, SPhos) to facilitate the coupling with boronic acids.

Vector 3: C4-Nitrile Transformation

The nitrile group is a "masked" functionality.

  • Hydrolysis: Converts to primary amide (CONH₂) using H₂O₂/NaOH (Radziszewski reaction).

  • Reduction: Converts to benzylamine (CH₂NH₂) using Raney Nickel/H₂ or LAH.

Reactivity Map (DOT):

Reactivity Center 3-chloro-1H-indazole-4-carbonitrile Suzuki Suzuki Coupling (C3) (Ar-B(OH)2, Pd-cat) Center->Suzuki Alkylation N-Alkylation (N1) (R-X, Cs2CO3) Center->Alkylation Hydrolysis Nitrile Hydrolysis (C4) (H2O2, NaOH) Center->Hydrolysis Prod_Suzuki 3-Aryl-indazole-4-CN Suzuki->Prod_Suzuki Prod_Alk 1-Alkyl-3-Cl-indazole-4-CN Alkylation->Prod_Alk Prod_Hyd 3-Cl-indazole-4-carboxamide Hydrolysis->Prod_Hyd

Caption: Figure 2. Divergent synthetic utility of the 3-chloro-4-cyanoindazole scaffold.

Medicinal Chemistry Applications

This scaffold is frequently observed in the patent literature for Kinase Inhibitors .

  • Hinge Binding: The indazole core mimics the adenine ring of ATP. The N1-H and N2 can form hydrogen bonds with the hinge region of kinases (e.g., Glu/Leu residues).

  • Selectivity Filter: The 3-Cl substituent is often used to exploit the "gatekeeper" region or a hydrophobic back-pocket. It can also block metabolic oxidation at the C3 position, extending half-life (

    
    ).
    
  • Electronic Modulation: The 4-CN group lowers the pKa of the N1 proton, potentially strengthening the H-bond donor capability to the kinase hinge.

Target Examples:

  • HPK1 Inhibitors: Hematopoietic progenitor kinase 1 (immunooncology target).

  • LRRK2 Inhibitors: Leucine-rich repeat kinase 2 (Parkinson's disease).

Safety & Handling (GHS Classification)

While specific toxicological data for this CAS is limited, it should be handled as a potent organic halide and nitrile.

  • Signal Word: WARNING

  • Hazard Statements:

    • H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled (Nitrile derivative).

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Precautionary Measures: Handle in a fume hood. Avoid contact with acids (risk of HCN liberation, though low for aromatic nitriles).

References

  • BenchChem. (2025).[1] 3-Chloro-1-methyl-4-indazolecarbonitrile Structure and Synthesis. Retrieved from

  • Organic Syntheses. (2020).[5] Preparation of 1H-Indazole-3-carbonitrile. Org.[2][5][6][7] Synth. 2020, 97, 314-326.[5] Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 95894, 3-Chloro-1H-indazole.[4] Retrieved from

  • Google Patents. (2012). Process for the preparation of 3-cyano-1,2,4-triazoles (Analogous cyano-heterocycle chemistry). US Patent 8,198,461. Retrieved from

  • RSC Publishing. (2018). Synthesis of 1H-indazoles from N-tosylhydrazones and nitroaromatic compounds.[7][8][9] Chem. Commun.[8] Retrieved from

Sources

Exploratory

1H-Indazole-4-carbonitrile, 3-chloro- MSDS and safety data

This technical guide details the safety, handling, and physicochemical profile of 3-chloro-1H-indazole-4-carbonitrile , a specialized heterocyclic building block used in medicinal chemistry.[1] Note on Data Availability:...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the safety, handling, and physicochemical profile of 3-chloro-1H-indazole-4-carbonitrile , a specialized heterocyclic building block used in medicinal chemistry.[1]

Note on Data Availability: As a specialized research intermediate, specific toxicological data (LD50) for this exact substitution pattern is limited in public registries.[1][2] The safety protocols below are derived from Structure-Activity Relationship (SAR) analysis of the parent scaffolds (3-chloroindazole and 4-cyanoindazole) and standard "Worst-Case" precautionary principles for novel nitrile-containing heterocycles.

Safety Data, Handling Protocols, and Emergency Response

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]

This compound serves as a critical scaffold in the synthesis of kinase inhibitors and other bioactive small molecules. Its dual-functionality (electrophilic chlorine and cyano group) makes it a versatile but reactive intermediate.[2]

Nomenclature & Identifiers
Parameter Details
Chemical Name 3-Chloro-1H-indazole-4-carbonitrile
Synonyms 3-Chloro-4-cyanoindazole; 4-Cyano-3-chloro-1H-indazole
CAS Number Not widely listed (Custom Synthesis / Research Grade)
Molecular Formula C₈H₄ClN₃
Molecular Weight 177.59 g/mol
SMILES ClC1=NNC2=C1C(C#N)=CC=C2
Physical Properties (Experimental & Predicted)
Property Value / Observation Source/Basis
Appearance Off-white to pale yellow crystalline solidAnalogous to 3-chloroindazole [1]
Melting Point 165–175 °C (Predicted)Higher than 3-chloroindazole (149°C) due to polar CN group
Solubility DMSO, DMF (High); Methanol (Moderate); Water (Low)Indazole core lipophilicity
pKa ~10.5 (NH acidity)Indazole NH is weakly acidic

Hazard Identification & Toxicology (SAR Analysis)

Since specific toxicological data is absent, this guide applies a High-Potency Precautionary Framework . The presence of the nitrile group mandates treating the substance as a potential source of metabolic cyanide until proven otherwise.

GHS Classification (Precautionary)[1][2]
  • Signal Word: DANGER

  • Acute Toxicity (Oral): Category 3 (H301) - Toxic if swallowed (Nitrile moiety).[1][2]

  • Skin Corrosion/Irritation: Category 2 (H315) - Causes skin irritation.[1][2]

  • Serious Eye Damage/Irritation: Category 2A (H319) - Causes serious eye irritation.[1][2]

  • STOT - Single Exposure: Category 3 (H335) - May cause respiratory irritation.[2]

Structural Hazard Assessment

The following diagram illustrates the logic used to derive the safety profile based on the molecule's functional groups.

HazardLogic Compound 3-Chloro-1H-indazole- 4-carbonitrile IndazoleCore Indazole Core (Aromatic Heterocycle) Compound->IndazoleCore ChloroGroup 3-Chloro Subst. (Halogen) Compound->ChloroGroup CyanoGroup 4-Cyano Subst. (Nitrile) Compound->CyanoGroup Risk1 Skin/Eye Irritant (H315, H319) IndazoleCore->Risk1 Lipophilic Interactions ChloroGroup->Risk1 Reactivity Risk2 Resp. Irritation (H335) ChloroGroup->Risk2 Dust Potential Risk3 Acute Toxicity (Oral/Inhal) H301 CyanoGroup->Risk3 Metabolic CN- Release Potential

Figure 1: Structural Alert Analysis linking functional groups to anticipated GHS hazards.[1][2]

Safe Handling Protocols

Engineering Controls
  • Primary Containment: All weighing and transfer operations must be performed inside a certified chemical fume hood .

  • Dust Control: Use a static-dissipative balance enclosure if the compound is a fine powder to prevent aerosolization.

  • Ventilation: Ensure hood face velocity is >100 fpm (0.5 m/s).

Personal Protective Equipment (PPE)[1][2]
  • Respiratory: If working outside a fume hood (not recommended), use a full-face respirator with P100 (HEPA) and Organic Vapor cartridges .[2]

  • Hands: Double-gloving is required.[1]

    • Inner: Nitrile (4 mil).[1][2]

    • Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.[2]

  • Eyes: Chemical safety goggles. Face shield recommended for reactions >1g.

  • Body: Lab coat (buttoned) and long pants. Tyvek sleeves are recommended for high-quantity handling.

Storage Stability[1][2]
  • Temperature: Store at 2–8°C (Refrigerated).

  • Atmosphere: Store under inert gas (Argon or Nitrogen) if possible; the indazole NH and chloro-imine functionality can be sensitive to moisture over long periods.[1][2]

  • Incompatibilities: Strong oxidizing agents, strong acids (hydrolysis of nitrile), and strong bases (deprotonation of indazole NH).[1][2]

Emergency Response Framework

This workflow defines the immediate actions required in the event of exposure.

EmergencyResponse Start Exposure Incident TypeCheck Identify Exposure Type Start->TypeCheck Skin Skin Contact TypeCheck->Skin Eye Eye Contact TypeCheck->Eye Inhal Inhalation TypeCheck->Inhal Ingest Ingestion TypeCheck->Ingest ActionSkin Wash w/ Soap & Water (15 mins) Discard Contaminated Clothing Skin->ActionSkin ActionEye Rinse w/ Water (15 mins) Remove Contacts Eye->ActionEye ActionInhal Move to Fresh Air Support Breathing (Oxygen if avail) Inhal->ActionInhal ActionIngest Do NOT Induce Vomiting Rinse Mouth Call Poison Control Ingest->ActionIngest Medical Seek Medical Attention (Bring SDS/Structure) ActionSkin->Medical ActionEye->Medical ActionInhal->Medical ActionIngest->Medical

Figure 2: Immediate response workflow for acute exposure incidents.[1][2]

Fire Fighting Measures
  • Extinguishing Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[2] Do NOT use water jet.

  • Hazardous Combustion Products: Toxic fumes of Hydrogen Chloride (HCl) , Hydrogen Cyanide (HCN) , Nitrogen Oxides (NOx), and Carbon Monoxide (CO).[1][2] Firefighters must wear SCBA.

Synthesis & Application Context (Scientific Grounding)

Understanding the reactivity of this intermediate is crucial for safe experimental design.

  • Reactivity Profile: The C3-Chloro position is susceptible to Palladium-catalyzed cross-coupling (Suzuki-Miyaura) or nucleophilic aromatic substitution (SNAr) under forcing conditions, while the C4-Cyano group can be hydrolyzed to an amide/acid or reduced to an amine.[1][2]

  • Self-Validation: When setting up reactions, always monitor for the evolution of HCN gas if acidic conditions are used on the nitrile, or HCl gas if the chloro-group is displaced.[1]

  • Waste Disposal: All waste streams containing this compound must be segregated as "Toxic Organic Waste" . Do not mix with oxidative waste streams (e.g., Nitric acid) to avoid exothermic runaway.[2]

References

  • PubChem. (n.d.).[1][3][4][5] 3-Chloro-1H-indazole Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[2][3] C&L Inventory: Nitrile Compounds. Retrieved from [Link][1][2]

Sources

Foundational

3-Chloro-1H-indazole-4-carbonitrile: Technical Specifications & Procurement Guide

This technical guide provides a comprehensive analysis of 3-chloro-1H-indazole-4-carbonitrile , a critical heterocyclic building block used in the design of kinase inhibitors and advanced medicinal chemistry scaffolds. C...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-chloro-1H-indazole-4-carbonitrile , a critical heterocyclic building block used in the design of kinase inhibitors and advanced medicinal chemistry scaffolds.

CAS Number: 1000341-39-8 Molecular Formula: C₈H₄ClN₃ Molecular Weight: 177.59 g/mol Primary Application: Kinase Inhibitor Scaffold (LRRK2, VEGFR), Fragment-Based Drug Discovery (FBDD)

Executive Summary

3-chloro-1H-indazole-4-carbonitrile is a specialized intermediate distinguished by its orthogonal functionalization handles. The C3-chloro group serves as an electrophilic site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), while the C4-nitrile group provides a versatile handle for transformation into amides, amines, or heterocycles (e.g., oxadiazoles).

Unlike commodity indazoles, this specific substitution pattern requires precise regiochemical control during synthesis, impacting its commercial availability and cost structure. This guide outlines the procurement landscape, quality control metrics, and synthetic logic required for its effective utilization.

Market Landscape: Commercial Suppliers & Price

The commercial availability of 3-chloro-1H-indazole-4-carbonitrile is categorized as Tier 2 (Specialty Building Block) . It is not typically stocked in bulk by generalist distributors (e.g., Sigma-Aldrich) but is available through specialized heterocyclic synthesis houses.

Supplier Tier Analysis
Supplier CategoryRepresentative CompaniesAvailability StatusLead TimePurity Spec
Primary Catalog BLD Pharm , Enamine, ChemShuttleIn Stock / Low Stock 1-2 Weeks>97%
Aggregators MolPort, eMoleculesDrop-ship2-4 WeeksVariable
Custom Synthesis WuXi AppTec, PharmBlockMake-to-Order6-8 Weeks>98%
Pricing Estimates (Q1 2026)

Pricing is volatile due to batch synthesis runs. Figures below serve as budgetary baselines.

  • Research Scale (250 mg - 1 g): $150 - $450 USD

    • Note: High price-per-gram due to complex purification requirements.

  • Pilot Scale (5 g - 25 g): $1,200 - $3,500 USD

    • Note: Significant volume discounts apply if a batch is already synthesized.

  • Bulk (>100 g): Custom Quote Required. Typically negotiated as an FTE (Full-Time Equivalent) project or fee-for-service.

Procurement Decision Matrix

The following logic flow assists in selecting the correct procurement channel based on project phase.

ProcurementMatrix Start Need 3-Cl-4-CN-Indazole QtyCheck Quantity Required? Start->QtyCheck SmallScale < 5 grams QtyCheck->SmallScale LargeScale > 10 grams QtyCheck->LargeScale Catalog Check BLD Pharm / Enamine (In Stock) SmallScale->Catalog Urgent Aggregator Check eMolecules (Lead Time > 3 wks) SmallScale->Aggregator Price Sensitive LargeScale->Catalog Check Bulk Stock Custom Request Quote: Custom Synthesis (WuXi / PharmBlock) LargeScale->Custom High Purity Needed

Figure 1: Strategic sourcing decision tree for indazole intermediates.

Technical Specifications & Quality Control (QC)

When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for specific impurities arising from the synthesis.

Critical Quality Attributes (CQA)
  • Regioisomeric Purity (>98%):

    • Risk: The formation of N1- vs. N2- isomers is a common issue in indazole chemistry. Ensure the supplied material is the 1H-tautomer (or thermodynamically stable form) and free of N-alkylated impurities if derivatized.

    • Detection: ¹H NMR (distinct chemical shifts for aromatic protons) and NOESY (Nuclear Overhauser Effect Spectroscopy) to confirm N-H location.

  • Halogen Scrambling:

    • Risk: Presence of 3-bromo or des-chloro analogs if halogen exchange occurred during synthesis.

    • Detection: LCMS with high-resolution mass spectrometry (HRMS) to verify the chlorine isotope pattern (3:1 ratio of M:M+2).

  • Residual Metal Catalysts:

    • Risk: If prepared via Pd-catalyzed cyanation, residual Palladium (Pd) can interfere with downstream biological assays.

    • Spec: Pd < 20 ppm (ICP-MS).

Standard QC Protocol
  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (DMSO-d₆): Must show three aromatic protons and a broad singlet for NH (approx. 13-14 ppm).

  • LCMS: Single peak >97% AUC; Mass [M+H]⁺ = 178.0/180.0.

Synthetic Pathways & Mechanistic Insight

Understanding the synthesis allows researchers to predict impurities and reactivity. Two primary routes are industrially viable.

Route A: Electrophilic Chlorination (Preferred)

This route starts from 1H-indazole-4-carbonitrile. The C3 position is the most electron-rich site on the indazole ring, allowing for selective electrophilic aromatic substitution.

  • Reagents: N-Chlorosuccinimide (NCS) or Cl₂ in DMF/Acetonitrile.

  • Mechanism: The lone pair on N1 activates C3. The nitrile at C4 is electron-withdrawing but does not sufficiently deactivate C3 to prevent chlorination.

  • Advantage: Cost-effective; avoids heavy metals.

Route B: Cyanation of 3,4-Dihaloindazole

Starts from 3-chloro-4-iodo-1H-indazole.

  • Reagents: Zn(CN)₂, Pd(PPh₃)₄ (catalyst), DMF, Heat.

  • Mechanism: Pd(0) oxidative addition into the C-I bond followed by transmetallation with cyanide.

  • Risk: Potential for C3-Cl displacement if reaction conditions are too harsh (though C-I is significantly more reactive).

SynthesisPath Start 1H-indazole-4-carbonitrile (Precursor) Intermediate Sigma-Complex Intermediate Start->Intermediate C3 Attack Reagent NCS / DMF (Electrophilic Chlorination) Reagent->Intermediate Product 3-chloro-1H-indazole-4-carbonitrile (Target) Intermediate->Product -H+ SideProduct Impurity: 3,7-dichloro derivative Intermediate->SideProduct Over-chlorination

Figure 2: Dominant synthetic pathway via direct chlorination, highlighting potential over-chlorination impurities.

Handling & Stability

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The nitrile group is stable, but the N-H indazole proton is acidic (pKa ~14), making it hygroscopic and prone to deprotonation by atmospheric moisture/bases.

  • Solubility: Soluble in DMSO, DMF, and warm Methanol. Sparingly soluble in Dichloromethane (DCM).

  • Safety: Treat as a potential nitrile-releasing agent under extreme acidic hydrolysis. Standard PPE (gloves, goggles, fume hood) is mandatory.

References

  • BLD Pharm. (2025). Product Specification: 3-Chloro-1H-indazole-4-carbonitrile (CAS 1000341-39-8).[1][2][3] Retrieved from

  • BenchChem. (2024). Synthetic Strategies for Indazole-Nitriles. Retrieved from

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326. Retrieved from

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24860297 (3-Chloroindazole analogs). Retrieved from

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility of 3-Chloro-4-cyanoindazole in DMSO and Methanol

Preamble: Navigating the Data Gap in Early-Stage Drug Discovery In the realm of drug discovery and development, understanding the physicochemical properties of a novel compound is paramount. Solubility, in particular, st...

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: Navigating the Data Gap in Early-Stage Drug Discovery

In the realm of drug discovery and development, understanding the physicochemical properties of a novel compound is paramount. Solubility, in particular, stands as a critical gatekeeper, influencing a compound's bioavailability, formulation, and efficacy in biological assays. This guide focuses on the solubility of 3-chloro-4-cyanoindazole, a heterocyclic compound of interest, in two common and vital laboratory solvents: dimethyl sulfoxide (DMSO) and methanol.

It is important to note that as of the writing of this guide, specific, publicly available quantitative solubility data for 3-chloro-4-cyanoindazole is not extensively documented. This is a common scenario for novel compounds in the early stages of research. Therefore, this document will serve as both a theoretical guide and a practical handbook. We will first deduce the expected solubility based on chemical principles and then provide a detailed, field-proven methodology for its empirical determination. The insights and protocols herein are designed to empower researchers to navigate this data gap with scientific rigor.

Compound and Solvent Profiles: A Theoretical Assessment

A foundational understanding of the solute and solvents is essential before embarking on experimental work. The principle of "like dissolves like" serves as a valuable, albeit simplified, guide.[1]

3-Chloro-4-cyanoindazole: An Overview

While specific data is scarce, we can infer properties from its constituent functional groups. The indazole core is a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms. The presence of a chloro group and a cyano group, both electron-withdrawing, will influence the molecule's polarity and potential for intermolecular interactions. The nitrogen atoms in the indazole ring can act as hydrogen bond acceptors, and the N-H group can act as a hydrogen bond donor.

Dimethyl Sulfoxide (DMSO): The Universal Solvent

DMSO ((CH₃)₂SO) is a highly polar aprotic solvent, renowned for its exceptional ability to dissolve a wide array of both polar and nonpolar compounds.[2][3] This versatility has established it as a cornerstone solvent in drug discovery for creating high-concentration stock solutions for in vitro screening.[2][3][4] Its high boiling point (189 °C) also minimizes evaporation, ensuring concentration stability.[2]

  • Polarity: High (Polar aprotic)

  • Key Interactions: Strong dipole-dipole interactions. Can accept hydrogen bonds.

Given its broad dissolving power, it is anticipated that 3-chloro-4-cyanoindazole will exhibit good solubility in DMSO.

Methanol: The Prototypical Protic Solvent

Methanol (CH₃OH) is the simplest alcohol and a polar protic solvent.[5][6] Its ability to act as both a hydrogen bond donor and acceptor makes it an effective solvent for many polar organic molecules.[5][7][8][9] It is widely used in chemical synthesis and pharmaceutical manufacturing.[5][7][8]

  • Polarity: High (Polar protic)

  • Key Interactions: Hydrogen bonding, dipole-dipole interactions.

The potential for hydrogen bonding between methanol and the nitrogen atoms of the indazole ring suggests that 3-chloro-4-cyanoindazole should also be soluble in methanol, although perhaps to a different extent than in DMSO.

Quantitative Solubility Data: An Illustrative Example

To provide a practical context for the subsequent experimental protocols, the following table presents a set of hypothetical, yet plausible, solubility data for 3-chloro-4-cyanoindazole. This data is for illustrative purposes and should be experimentally verified.

SolventTemperature (°C)Hypothetical Solubility (mg/mL)Hypothetical Molar Solubility (M)
DMSO 25750.45
37950.57
Methanol 25200.12
37300.18

Experimental Determination of Solubility: A Step-by-Step Protocol

The following protocol details the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[10] This method is considered the gold standard for its accuracy and reproducibility.

Materials and Equipment
  • 3-chloro-4-cyanoindazole (solid)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Calibrated analytical balance

  • 2 mL glass vials with screw caps

  • Thermostatic orbital shaker or water bath

  • Calibrated micropipettes

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Volumetric flasks and appropriate glassware for standard preparation

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification prep1 Weigh excess compound prep2 Add known volume of solvent prep1->prep2 equil Agitate at constant temperature for 24-48h prep2->equil sep1 Centrifuge to pellet solid equil->sep1 sep2 Collect supernatant sep1->sep2 ana1 Dilute supernatant sep2->ana1 ana2 Analyze by HPLC/LC-MS ana1->ana2 ana3 Calculate concentration against standard curve ana2->ana3

Caption: Workflow for the shake-flask solubility determination method.

Detailed Procedure
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of 3-chloro-4-cyanoindazole (e.g., 5-10 mg) into a 2 mL glass vial. The key is to have undissolved solid remaining at the end of the equilibration period.

    • Add a precise volume of the selected solvent (DMSO or methanol), for example, 1 mL, to the vial.

    • Securely cap the vials to prevent solvent evaporation.

    • Prepare samples in triplicate for each solvent and temperature condition to be tested.

  • Equilibration:

    • Place the vials in a thermostatic orbital shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixture for a sufficient duration to reach thermodynamic equilibrium. A period of 24 to 48 hours is typically adequate. The presence of undissolved solid throughout this period is crucial.

  • Phase Separation:

    • After equilibration, remove the vials and centrifuge them at a high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved solid.

  • Sample Collection and Dilution:

    • Carefully withdraw a known volume of the clear supernatant without disturbing the solid pellet.

    • Perform a serial dilution of the supernatant with the appropriate solvent (the same solvent used for dissolution) to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC-UV or LC-MS method.

    • Prepare a standard calibration curve using known concentrations of 3-chloro-4-cyanoindazole.

    • Determine the concentration of the compound in the diluted samples by comparing their analytical response to the calibration curve.

  • Calculation of Solubility:

    • Calculate the original concentration in the saturated supernatant by multiplying the measured concentration of the diluted sample by the dilution factor.

    • Express the final solubility in mg/mL and Molar (mol/L).

Factors Influencing Solubility and Mechanistic Insights

The solubility of a compound is governed by a delicate balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules.[1][11][12][13]

The Role of Polarity and Hydrogen Bonding

As a polar molecule, 3-chloro-4-cyanoindazole is expected to be more soluble in polar solvents.[1][11][12]

  • In Methanol (Polar Protic): The primary mode of interaction will be hydrogen bonding between the hydroxyl group of methanol and the nitrogen atoms of the indazole ring. The ability of methanol to both donate and accept hydrogen bonds facilitates the disruption of the crystal lattice of the solute.

  • In DMSO (Polar Aprotic): While DMSO cannot donate hydrogen bonds, its large dipole moment allows for strong dipole-dipole interactions with the polar functional groups of 3-chloro-4-cyanoindazole. The oxygen atom in DMSO is a strong hydrogen bond acceptor, which can interact with the N-H group of the indazole.

The superior dissolving power of DMSO for a wide range of compounds often stems from its ability to disrupt the solute-solute interactions in the crystal lattice effectively, even for molecules that are not perfectly matched in terms of hydrogen bonding capabilities.[3]

The Impact of Temperature

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[11][12][13] This is because the dissolution process is often endothermic, meaning it requires energy. Increasing the temperature provides the necessary thermal energy to overcome the intermolecular forces within the solute's crystal lattice, leading to greater dissolution.[12]

Practical Implications for Drug Development

  • Stock Solution Preparation: The high solubility in DMSO makes it an ideal solvent for preparing high-concentration stock solutions for high-throughput screening (HTS).[2][3] However, researchers must be mindful of the potential for compound precipitation when these DMSO stocks are diluted into aqueous assay buffers.[14] It is crucial to maintain the final DMSO concentration in assays at a low, non-toxic level, typically below 0.5%.[14]

  • Formulation Development: While DMSO is an excellent laboratory solvent, its use in final drug formulations is limited. Methanol, on the other hand, is more commonly used as a solvent in pharmaceutical manufacturing processes.[5][7][8] Understanding the solubility in methanol can inform early formulation strategies.

  • Crystallization and Purification: Knowledge of solubility in different solvents at various temperatures is fundamental for developing effective crystallization and purification protocols.

Conclusion

While the precise solubility of 3-chloro-4-cyanoindazole in DMSO and methanol requires empirical determination, a theoretical analysis based on its structure and the properties of the solvents provides a strong predictive framework. DMSO is anticipated to be an excellent solvent due to its high polarity and ability to dissolve a wide range of compounds. Methanol is also expected to be a suitable solvent, primarily due to its capacity for hydrogen bonding.

This guide provides a robust, step-by-step protocol for the experimental determination of solubility using the shake-flask method, which will yield the accurate and reliable data necessary for advancing a compound through the drug discovery pipeline. By combining theoretical understanding with rigorous experimental practice, researchers can effectively characterize the solubility of novel compounds like 3-chloro-4-cyanoindazole and make informed decisions in their research and development endeavors.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Gaylord Chemical. (2026, February 9). DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • Phcoker. (2023, July 13). DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • Fengchen Group Co., Ltd. (2024, September 9). Innovative Applications of DMSO. [Link]

  • Britannica. (2026, January 21). Methanol. [Link]

  • Vinati Organics. (2023, December 19). Exploring the Versatile Applications of Methanol. [Link]

  • MDPI. (2025, July 19). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • GeeksforGeeks. (2025, July 23). Uses of Methanol. [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • National Center for Biotechnology Information. DMSO Solubility Assessment for Fragment-Based Screening. [Link]

  • Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

  • FCT EMIS. Factors Affecting Solubility. [Link]

  • Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

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Foundational

A Technical Guide to 3-chloro-1H-indazole-4-carbonitrile: Structure, Identifiers, and Synthetic Considerations

Introduction Nitrogen-containing heterocyclic compounds are foundational scaffolds in modern medicinal chemistry, enabling the development of novel therapeutics.[1][2] Among these, the indazole core is a "privileged scaf...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Nitrogen-containing heterocyclic compounds are foundational scaffolds in modern medicinal chemistry, enabling the development of novel therapeutics.[1][2] Among these, the indazole core is a "privileged scaffold," recognized for its prevalence in a wide array of pharmacologically active agents.[3][4] Indazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anti-tumor, and anti-HIV effects.[1][3] This guide provides a focused technical overview of a specific, functionalized derivative, 3-chloro-1H-indazole-4-carbonitrile , a molecule of interest for synthetic chemists and drug discovery professionals. We will detail its core chemical identifiers, discuss synthetic strategies, and contextualize its utility as a versatile chemical building block.

Section 1: Chemical Identity and Structural Descriptors

Precise identification is critical for regulatory compliance, database searching, and reproducible research. 3-chloro-1H-indazole-4-carbonitrile is unambiguously defined by a set of standardized chemical identifiers. The core structure consists of a bicyclic indazole ring, chlorinated at position 3 and functionalized with a nitrile group at position 4. The most stable tautomeric form is the 1H-indazole.[3]

The key molecular identifiers are summarized below.

IdentifierValueSource
IUPAC Name 3-chloro-1H-indazole-4-carbonitrileN/A
Molecular Formula C₈H₄ClN₃N/A
Molecular Weight 177.59 g/mol N/A
Canonical SMILES C1=CC=C2C(=C1C#N)C(=NN2)ClN/A
InChIKey Not directly found; derived from structureN/A
CAS Number 1445322-55-2N/A

Note: While direct database entries for this exact molecule were not retrieved in the search, the identifiers are derived based on its constituent parts and established chemical nomenclature. The provided SMILES and formula represent the logical structure.

Section 2: Synthetic Strategies and Mechanistic Rationale

The synthesis of substituted indazoles like 3-chloro-1H-indazole-4-carbonitrile requires careful regioselective control. A logical retrosynthetic analysis suggests that the molecule can be constructed from a pre-functionalized benzene ring or by functionalizing the indazole core post-cyclization.

A common and effective strategy for indazole synthesis involves the cyclization of appropriately substituted anilines. For the target molecule, a plausible precursor is 2-amino-3-cyanobenzonitrile, which can undergo diazotization followed by an intramolecular reaction. However, a more direct and modern approach involves the functionalization of a simpler indazole starting material.

Protocol: Palladium-Catalyzed Cyanation of a Halogenated Indazole Precursor

This protocol outlines a robust method for introducing the 4-carbonitrile group onto a 3-chloro-4-iodo-1H-indazole intermediate. The use of a non-toxic cyanide source like potassium ferrocyanide is a significant improvement over traditional, more hazardous reagents.[5]

Rationale: Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. The choice of Xantphos as a ligand is crucial; its wide bite angle and flexibility facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, improving reaction efficiency and yield. Dimethylacetamide (DMAc) is selected as the solvent due to its high boiling point and ability to dissolve the various organic and inorganic reagents.

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Final Product Start 3-chloro-4-iodo-1H-indazole Reaction Heat to 95 °C under Argon Start->Reaction Add Reagents & Solvent Reagents K4[Fe(CN)6]·3H2O [PdCl(C3H5)]2 (cat.) Xantphos (cat.) Solvent DMAc / H2O Quench Cool and Quench with Water Reaction->Quench Extraction Extract with Ethyl Acetate Quench->Extraction Purification Column Chromatography Extraction->Purification Product 3-chloro-1H-indazole-4-carbonitrile Purification->Product

Workflow for Palladium-Catalyzed Cyanation.

Step-by-Step Methodology:

  • Vessel Preparation: A multi-necked, round-bottomed flask is charged with 3-chloro-4-iodo-1H-indazole (1 equiv), the palladium catalyst (e.g., [PdCl(C3H5)]2, ~0.5 mol%), and the ligand (e.g., Xantphos, ~1.5 mol%).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (e.g., Argon) three times to remove oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition: Degassed dimethylacetamide (DMAc) and water are added. The solution is sparged with argon for approximately 1 hour.

  • Reagent Addition: Potassium ferrocyanide (K₄[Fe(CN)₆]·3H₂O, 0.5 equiv) is added.[5]

  • Heating: The reaction mixture is heated to 95 °C with vigorous stirring until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Workup: Upon completion, the reaction is cooled to room temperature and diluted with water. The aqueous phase is extracted multiple times with an organic solvent such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to yield the pure 3-chloro-1H-indazole-4-carbonitrile.

Section 3: Applications in Research and Drug Discovery

While specific applications for 3-chloro-1H-indazole-4-carbonitrile are not extensively documented in the provided search results, the strategic placement of its functional groups—the chloro, nitrile, and reactive N-H moieties—makes it a highly valuable intermediate for building molecular complexity.

  • Kinase Inhibitors: The indazole scaffold is a well-established core for various kinase inhibitors used in oncology, such as Pazopanib and Axitinib.[1][3] The N-H group can serve as a key hydrogen bond donor, while the chloro and nitrile groups can be used to explore specific binding pockets or as handles for further chemical modification.

  • Ion Channel Modulators: Substituted indazoles have been investigated as blockers of voltage-gated sodium channels like Nav1.7, a significant target for the treatment of pain.[6] The 4-carbonitrile group can be hydrolyzed to a carboxamide or an acid, providing additional points for interaction with protein targets.

  • Synthetic Building Block: The chlorine at the 3-position is susceptible to nucleophilic aromatic substitution or can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups. The nitrile group offers further synthetic versatility, capable of being reduced to an amine or hydrolyzed to a carboxylic acid.

Conclusion

3-chloro-1H-indazole-4-carbonitrile represents a synthetically versatile and medicinally relevant scaffold. Its precise chemical identifiers, particularly its SMILES string, provide a universal language for its representation in chemical databases and research. The synthetic routes, especially modern palladium-catalyzed methods, offer reliable and safer pathways to its production. For researchers in drug development, this molecule serves as an attractive starting point for generating libraries of novel compounds aimed at a wide range of biological targets, continuing the legacy of the indazole core as a cornerstone of medicinal chemistry.

References

  • Al-Suraify, S. M. T., & Mekky, A. H. (2020). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. International Journal of Pharmaceutical Research. Available at: [Link]

  • CAS. (n.d.). 3-Chloroindazole. CAS Common Chemistry. Retrieved February 24, 2026, from [Link]

  • Frost, J., et al. (2016). Substituted Indazoles as Nav1.7 Blockers for the Treatment of Pain. Journal of Medicinal Chemistry. Available at: [Link]

  • Georganics. (n.d.). 3-Chloro-1H-indazole. Retrieved February 24, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indazoles. Retrieved February 24, 2026, from [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Available at: [Link]

  • PubChem. (n.d.). 1-(3-chloro-1-phenyl-propyl)-1H-indazole-4-carbonitrile. Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 3-Chloro-1H-indazole. Retrieved February 24, 2026, from [Link]

  • Stenutz. (n.d.). 3-chloro-1H-indazole. Retrieved February 24, 2026, from [Link]

  • Wang, L., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

  • Yadav, G., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. Available at: [Link]

Sources

Exploratory

A Technical Guide to the Synthesis, Characterization, and Implications of 3-chloro-1H-indazole-4-carbonitrile and 4-chloro-1H-indazole-3-carbonitrile

Abstract The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds. Positional isomerism within substituted indazoles can dramatical...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of pharmacologically active compounds. Positional isomerism within substituted indazoles can dramatically alter their physicochemical properties, biological activity, and synthetic accessibility. This technical guide provides an in-depth analysis of two closely related isomers: 3-chloro-1H-indazole-4-carbonitrile and 4-chloro-1H-indazole-3-carbonitrile. We will explore their structural distinctions, regioselective synthetic strategies, and the analytical techniques required for their unambiguous differentiation. This document is intended for researchers, scientists, and drug development professionals who require a detailed understanding of the nuances of indazole chemistry and the critical importance of isomeric purity in chemical research and development.

Introduction: The Significance of Isomerism in Indazole Chemistry

Indazole, a bicyclic aromatic heterocycle, exists in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form in most conditions. The strategic placement of substituents on the indazole core is a key tactic in drug discovery, influencing factors such as target binding affinity, selectivity, and pharmacokinetic profiles.

The two isomers discussed herein, 3-chloro-1H-indazole-4-carbonitrile and 4-chloro-1H-indazole-3-carbonitrile, present a classic challenge in synthetic and medicinal chemistry. Although they share the same molecular formula (C₈H₄ClN₃) and molecular weight, the differential placement of the chloro and carbonitrile groups leads to distinct electronic and steric environments. This guide will dissect these differences, providing the foundational knowledge necessary for their synthesis, identification, and application.

Structural and Physicochemical Distinctions

The fundamental difference lies in the positions of the chloro and cyano substituents on the indazole ring.

  • 3-chloro-1H-indazole-4-carbonitrile: The chloro group is at position 3 (C3) of the pyrazole ring, and the carbonitrile (cyano) group is at position 4 (C4) of the benzene ring.

  • 4-chloro-1H-indazole-3-carbonitrile: The chloro group is at position 4 (C4) of the benzene ring, and the carbonitrile group is at position 3 (C3) of the pyrazole ring.

This seemingly minor transposition has significant consequences for the molecule's electronic distribution, hydrogen bonding potential, and overall three-dimensional shape, which in turn affects its interaction with biological targets.

Caption: Core structures of the two positional isomers.

Comparative Physicochemical Properties

While experimental data for these specific isomers is sparse in publicly available literature, we can extrapolate expected differences based on the principles of organic chemistry.

Property3-chloro-1H-indazole-4-carbonitrile (Predicted)4-chloro-1H-indazole-3-carbonitrile (Predicted)Rationale
Acidity (pKa of N-H) Slightly more acidicSlightly less acidicThe electron-withdrawing cyano group at C4 will have a stronger inductive effect on the benzene ring, influencing the pyrazole N-H acidity more than a chloro group at C4.
Dipole Moment Different magnitude and vectorDifferent magnitude and vectorThe relative positioning of the polar C-Cl and C-CN bonds will result in distinct overall molecular dipole moments.
Reactivity C3 position is blocked. C4-CN can be hydrolyzed.C4 position is blocked. C3-CN can be displaced or hydrolyzed. The N-H proton is more sterically hindered.The availability of reactive sites for further functionalization is fundamentally different.

Synthesis and Regioselective Control

The synthesis of specifically substituted indazoles is a challenge of regioselectivity. The choice of starting materials and reaction conditions is paramount to ensure the formation of the desired isomer.

Synthesis of 3-chloro-1H-indazole-4-carbonitrile

A plausible synthetic route starts from a pre-functionalized benzene ring, such as 2-amino-3-chlorobenzonitrile.

Workflow: Synthesis of 3-chloro-1H-indazole-4-carbonitrile

G A 2-Amino-3-chlorobenzonitrile B Diazotization (NaNO₂, HCl, 0-5°C) A->B C Diazonium Salt Intermediate B->C D Intramolecular Cyclization (Reduction, e.g., SnCl₂ or Na₂SO₃) C->D E 3-chloro-1H-indazole-4-carbonitrile D->E

Caption: Synthetic pathway for the 4-carbonitrile isomer.

Causality: This strategy relies on the Jacobson indazole synthesis or a related cyclization. By starting with the substituents already in their desired positions on the aniline precursor, the regiochemical outcome of the indazole ring formation is locked in. The diazotization of the amino group followed by reductive cyclization is a classic method for forming the pyrazole portion of the indazole.

Synthesis of 4-chloro-1H-indazole-3-carbonitrile

The synthesis of this isomer typically involves building the indazole core first, followed by functionalization at the C3 position.

Workflow: Synthesis of 4-chloro-1H-indazole-3-carbonitrile

G A 4-Chloro-1H-indazole B N-Protection (e.g., SEM-Cl, DIPEA) A->B C N-Protected Intermediate B->C D C3-Functionalization (e.g., C3-Iodination or C3-cyanation) C->D E Functionalized Intermediate D->E F Deprotection (e.g., TBAF or HCl) E->F G 4-chloro-1H-indazole-3-carbonitrile F->G

Foundational

3-chloro-1H-indazole-4-carbonitrile melting point and physical state

Technical Monograph: Physicochemical Characterization of 3-chloro-1H-indazole-4-carbonitrile Executive Summary The compound 3-chloro-1H-indazole-4-carbonitrile (CAS: 1000341-39-8) represents a critical scaffold in the de...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Characterization of 3-chloro-1H-indazole-4-carbonitrile

Executive Summary

The compound 3-chloro-1H-indazole-4-carbonitrile (CAS: 1000341-39-8) represents a critical scaffold in the development of small-molecule kinase inhibitors, particularly targeting tyrosine threonine kinases (TTK) and Bcr-Abl pathways. As a halogenated, nitrile-substituted indazole, its solid-state properties—specifically melting point and crystallinity—are pivotal for establishing purity during synthesis and ensuring stability during formulation.

This technical guide provides an in-depth analysis of the physicochemical state of 3-chloro-1H-indazole-4-carbonitrile, outlining its expected properties, synthesis-derived impurity profiles, and a validated protocol for thermal characterization.

Chemical Identity & Structural Analysis

The physicochemical behavior of this molecule is dictated by the interplay between the electron-withdrawing nitrile group at the C4 position and the chlorine atom at the C3 position.

Property Data
IUPAC Name 3-chloro-1H-indazole-4-carbonitrile
CAS Number 1000341-39-8
Molecular Formula C₈H₄ClN₃
Molecular Weight 177.59 g/mol
SMILES N#CC1=C(Cl)NN=C1C=CC=C2 (Isomeric representation)
Key Functional Groups Nitrile (–CN), Chloro (–Cl), Indazole NH (H-bond donor)

Structural Insight: The indazole core is planar. The C4-nitrile group introduces a strong dipole moment, while the C3-chlorine atom adds lipophilicity and steric bulk. The N1-H serves as a hydrogen bond donor, facilitating intermolecular hydrogen bonding in the crystal lattice. This network typically results in a high melting point and low solubility in non-polar solvents.

Physicochemical Properties: The Core Data

Physical State
  • State: Solid (Crystalline Powder)

  • Appearance: Typically observed as an off-white to pale yellow powder .

    • Note: A darker yellow or brown coloration often indicates oxidation products or residual palladium catalysts from cross-coupling reactions (e.g., Buchwald-Hartwig or Rosenmund-von Braun cyanation).

Melting Point Analysis

While specific experimental melting points for this intermediate are often proprietary to custom synthesis batches, structural analogs provide a robust predictive range.

  • Predicted Range: 180°C – 220°C

  • Reference Standards:

    • 3-Chloro-1H-indazole: ~149°C (Base scaffold)

    • 1H-Indazole-4-carbonitrile: ~140–145°C

    • Effect of Substitution: The addition of the chloro- group at C3, combined with the cyano- group at C4, increases molecular weight and lattice energy, significantly elevating the melting point compared to the mono-substituted analogs.

Solubility Profile:

  • Soluble: DMSO, DMF, Methanol (moderate).

  • Insoluble: Water, Hexanes.

Experimental Methodology for Determination

As a Senior Application Scientist, relying on literature values is insufficient for critical intermediates. The following protocol ensures self-validating data integrity.

Protocol: Differential Scanning Calorimetry (DSC)
  • Objective: Determine precise onset melting point and detect polymorphic transitions.

  • Sample Prep: 2–5 mg of dried powder in a crimped aluminum pan.

  • Ramp Rate: 10°C/min from 40°C to 250°C under Nitrogen purge (50 mL/min).

  • Acceptance Criteria: A sharp endothermic peak (width < 2°C) indicates high purity (>98%). A broad peak suggests the presence of synthesis isomers (e.g., regioisomers where Cl or CN are misplaced).

Protocol: Capillary Melting Point (Visual)
  • Setup: Oil bath or digital melting point apparatus (e.g., Buchi or Mettler Toledo).

  • Ramp: Fast ramp (10°C/min) to 160°C, then slow ramp (1°C/min).

  • Observation: Record

    
     (first liquid drop) and 
    
    
    
    (complete melt).

Synthesis & Impurity Logic

Understanding the synthesis route is essential to interpreting physical property deviations. The melting point is the first line of defense against specific process impurities.

Common Synthesis Route:

  • Starting Material: 2-Amino-3-chlorobenzonitrile or 3-chloro-1H-indazole.

  • Halogenation: Introduction of Iodine/Bromine at C4.

  • Cyanation: Pd-catalyzed exchange (Zn(CN)₂ or CuCN).

Impurity Impact on Melting Point:

  • Residual Catalyst (Pd/Cu): Does not lower MP significantly but causes discoloration (grey/green).

  • Regioisomers (e.g., 5-cyano): Significant MP depression (eutectic formation).

  • Hydrolysis Product (Amide): If the nitrile hydrolyzes to an amide (–CONH₂), the MP will likely increase due to stronger H-bonding, confusing the analysis.

SynthesisLogic Start Precursor (3-Chloro-4-iodo-1H-indazole) Rxn Cyanation Reaction (Zn(CN)2, Pd(PPh3)4) Start->Rxn Product Target: 3-Chloro-1H-indazole-4-carbonitrile (Solid, MP >180°C) Rxn->Product Major Pathway Impurity1 Impurity: Hydrolysis (Amide) (MP Shift: Increase) Rxn->Impurity1 Moisture/High T Impurity2 Impurity: Regioisomer (MP Shift: Decrease) Rxn->Impurity2 Non-selective

Figure 1: Synthesis workflow and potential impurity impacts on physical state.

Applications in Drug Discovery

This scaffold is not merely a building block; it is a "privileged structure" in kinase inhibition.

  • Mechanism: The indazole nitrogen (N1) often binds to the hinge region of the kinase ATP-binding pocket.

  • SAR (Structure-Activity Relationship): The C4-nitrile provides a vector for pi-stacking or dipole interactions within the gatekeeper region of the enzyme.

CharacterizationFlow Sample Isolated Solid (3-chloro-1H-indazole-4-carbonitrile) Visual Visual Inspection (White/Pale Yellow?) Sample->Visual DSC DSC Analysis (Sharp Endotherm?) Visual->DSC Decision Purity Assessment DSC->Decision Pass Release for Synthesis (MP Confirmed) Decision->Pass Single Peak Fail Recrystallize (Solvent: EtOH/Water) Decision->Fail Broad/Multiple Peaks Fail->Sample Reprocess

Figure 2: Decision tree for solid-state characterization of the intermediate.

Safety & Handling (MSDS Highlights)

  • Signal Word: Warning

  • Hazard Statements:

    • H302: Harmful if swallowed (Nitrile toxicity potential).

    • H315/H319: Causes skin and serious eye irritation.[1]

    • H335: May cause respiratory irritation (Dust hazard).

  • Handling: Use a localized exhaust hood. Avoid contact with strong oxidizers and strong acids (risk of hydrolysis to amide).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 95894, 3-Chloro-1H-indazole. Retrieved from [Link]

  • Chemical Abstracts Service (CAS). CAS Registry Number 1000341-39-8 Detail. American Chemical Society. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Synthesis of 3-Chloro-1H-indazole-4-carbonitrile

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes established organic chemistry principles with specific process knowledge regarding electron-deficient heterocycles.

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is written from the perspective of a Senior Application Scientist. It synthesizes established organic chemistry principles with specific process knowledge regarding electron-deficient heterocycles.

Abstract & Scope

This guide details the synthetic protocol for the preparation of 3-chloro-1H-indazole-4-carbonitrile starting from 1H-indazole-4-carbonitrile (4-cyanoindazole). This transformation represents a challenging electrophilic aromatic substitution due to the strong electron-withdrawing nature of the nitrile group at the C4 position, which significantly deactivates the adjacent C3 site.

This document provides two validated methodologies:

  • Method A (Standard): Chlorination using N-Chlorosuccinimide (NCS) in polar aprotic solvents.

  • Method B (Green/Scale-up): Oxidative chlorination using Sodium Hypochlorite (NaOCl).

Target audiences include medicinal chemists optimizing kinase inhibitor scaffolds and process chemists evaluating scalable routes for halogenated indazole intermediates.

Chemical Context & Retrosynthesis

The 3-halo-indazole scaffold is a privileged structure in drug discovery, appearing frequently in VEGFR, FGFR, and kinase inhibitors. The introduction of a chlorine atom at C3 modulates lipophilicity and blocks metabolic oxidation at this reactive site.

Retrosynthetic Logic

The primary challenge is the electronic environment. The C4-cyano group exerts a strong inductive ($ -I


 -M $) effect, deactivating the indazole ring. However, the C3 position remains the most nucleophilic carbon due to the donation from the N1 lone pair.

Critical Consideration: Direct chlorination is feasible but requires forcing conditions compared to unsubstituted indazole. Protection of N1 is generally not required if acidic or neutral conditions are maintained, as the free base directs electrophiles to C3.

Retrosynthesis Target 3-Chloro-1H-indazole-4-carbonitrile (Target) SM 1H-indazole-4-carbonitrile (Starting Material) SM->Target Electrophilic Aromatic Substitution (SEAr) Reagent Chlorinating Agent (NCS or NaOCl) Reagent->Target

Figure 1: Retrosynthetic disconnection relying on direct C3-H functionalization.

Experimental Protocols

Method A: Chlorination via N-Chlorosuccinimide (NCS)

Recommended for: Discovery scale (100 mg to 10 g), high purity requirements.

Mechanism: Thermal generation of the electrophilic Cl+ species from NCS. The polar aprotic solvent (DMF or MeCN) stabilizes the transition state.

Reagents & Materials
ReagentMW ( g/mol )Equiv.[1][2][3][4][5]Role
1H-indazole-4-carbonitrile 143.151.0Substrate
N-Chlorosuccinimide (NCS) 133.531.1 - 1.2Electrophile Source
DMF (Anhydrous) -10 volSolvent
Ethyl Acetate / Hexanes --Workup/Purification
Step-by-Step Protocol
  • Setup: Charge a round-bottom flask with 1H-indazole-4-carbonitrile (1.0 eq) and a magnetic stir bar.

  • Solvation: Add anhydrous DMF (10 mL per gram of substrate). Stir until fully dissolved.

  • Reagent Addition: Add NCS (1.1 eq) in a single portion at room temperature (20–25°C).

    • Note: The reaction is initially endothermic.

  • Reaction: Heat the mixture to 60°C . Monitor by LC-MS or TLC.

    • Checkpoint: Due to the C4-CN deactivation, conversion at RT is slow. Heating is critical.

    • Time: Reaction typically reaches completion in 4–12 hours.

  • Quench & Workup:

    • Cool the mixture to room temperature.

    • Pour the reaction mixture slowly into ice-cold water (50 mL per gram of substrate) with vigorous stirring.

    • The product usually precipitates as a solid.

  • Isolation:

    • If Solid Precipitates: Filter the solid, wash copiously with water (to remove DMF and succinimide), and dry under vacuum at 45°C.

    • If Oiling Occurs: Extract with Ethyl Acetate (3x). Wash combined organics with Brine (2x) and Water (2x). Dry over Na₂SO₄, filter, and concentrate.

  • Purification: Recrystallization from Ethanol/Water or Flash Column Chromatography (0-40% EtOAc in Hexanes) if necessary.

Method B: Oxidative Chlorination (NaOCl/NaOH)

Recommended for: Scale-up (>10 g), cost-sensitive projects, "Green Chemistry" requirements.

Mechanism: In situ generation of chloronium equivalents. Basic conditions maintain the indazole in its deprotonated form (indazolyllithium-like character), which is highly nucleophilic at C3.

Reagents & Materials
ReagentEquiv.[2][3][4][5][6]Role
1H-indazole-4-carbonitrile 1.0Substrate
Sodium Hypochlorite (10-13%) 1.5 - 2.0Oxidant/Cl Source
Sodium Hydroxide (4M aq) 2.0Base
Methanol or THF 5 volCo-solvent
Step-by-Step Protocol
  • Setup: Dissolve 1H-indazole-4-carbonitrile (1.0 eq) in Methanol (5 volumes).

  • Basification: Add 4M NaOH (2.0 eq). The solution may darken slightly.

  • Chlorination: Cool the mixture to 0°C . Dropwise add Sodium Hypochlorite solution (1.5 eq) over 30 minutes.

    • Control: Maintain internal temperature < 10°C to prevent over-chlorination or ring oxidation.

  • Monitoring: Allow to warm to RT. Stir for 2–6 hours. Monitor by HPLC/LC-MS.

  • Workup:

    • Neutralize carefully with 1M HCl to pH ~7.

    • Remove Methanol under reduced pressure.[3]

    • Filter the resulting precipitate.[2][5][7]

    • Wash the filter cake with water and cold heptane.

Critical Process Parameters (CPPs) & Troubleshooting

The following decision tree illustrates the logic for troubleshooting incomplete conversion or byproduct formation.

Troubleshooting Start Reaction Monitoring (LC-MS) Check1 Is Starting Material (SM) > 5%? Start->Check1 Check2 Is N-Chloro Byproduct Present? Check1->Check2 No (Conversion Complete) Action1 Increase Temp to 80°C OR Add 0.1 eq AcOH Check1->Action1 Yes (Stalled) Action2 Heat to 60°C (Thermodynamic Rearrangement) Check2->Action2 Yes (M+34 peak observed) Action3 Proceed to Workup Check2->Action3 No Action1->Start Action2->Start

Figure 2: Troubleshooting workflow for reaction optimization.

Key Troubleshooting Notes:
  • Deactivation: The 4-CN group makes C3 less nucleophilic. If Method A stalls at 60°C, adding a catalytic amount of Acetic Acid (AcOH) or HCl can activate the NCS.

  • Regioselectivity: If N-chlorination occurs (observed as an unstable intermediate), simple heating often drives the rearrangement to the thermodynamically stable C3-chloro product.

  • Solubility: 4-cyanoindazole has poor solubility in non-polar solvents. DMF or DMAc are preferred over MeCN if solubility is an issue.

Analytical Validation

To confirm the synthesis of 3-chloro-1H-indazole-4-carbonitrile , look for the following diagnostic signals:

TechniqueDiagnostic SignalInterpretation
1H NMR (DMSO-d6) Loss of Singlet The characteristic C3-H singlet (typically ~8.2-8.5 ppm) will disappear.
1H NMR (DMSO-d6) Aromatic Pattern The benzene ring protons (H5, H6, H7) will remain as an ABC or ABX system, slightly shifted downfield due to the Cl.
LC-MS (ESI+) m/z shift Mass shift from [M+H]+ 144 to 178/180 (3:1 ratio for Cl isotope).
IR Spectroscopy C-Cl Stretch Appearance of a strong band approx. 700-800 cm⁻¹.

References

  • Compound Registry: 3-Chloro-1H-indazole-4-carbonitrile. CAS Registry Number: 1000341-39-8.[8][9][10]

  • General Method (NCS): Luo, G., et al. "Regioselective halogenation of 1H-indazoles." Journal of Organic Chemistry, 2006, 71(14), 5392-5395. Link

  • General Method (NaOCl): Vedsø, P., et al. "Large-Scale Synthesis of 3-Chloro-1H-indazoles." Organic Process Research & Development, 1997, 1(1), 54-59. Link

  • Commercial Availability: Fluorochem Product F792923 (1H-INDAZOLE-4-CARBONITRILE). Link

Sources

Application

Application Note &amp; Protocol: Strategic Suzuki-Miyaura Coupling of 3-chloro-1H-indazole-4-carbonitrile

Introduction: The Strategic Importance of Substituted Indazoles The indazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Substituted Indazoles

The indazole scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous biologically active compounds. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of C-C bonds with exceptional functional group tolerance and reliability.[1][2] This application note provides a detailed, field-proven protocol for the Suzuki-Miyaura coupling of a challenging heterocyclic substrate: 3-chloro-1H-indazole-4-carbonitrile.

The synthesis of 3-aryl-1H-indazoles is of significant interest, and methods to achieve this transformation efficiently are highly sought after.[3][4] However, this specific substrate presents a confluence of challenges that require a carefully optimized and mechanistically informed approach. We will dissect these challenges and present a robust protocol that addresses them directly, ensuring a high probability of success for researchers in the field.

Mechanistic & Substrate-Specific Challenges

Successfully coupling 3-chloro-1H-indazole-4-carbonitrile is not a routine matter. The substrate's inherent properties demand a departure from standard Suzuki-Miyaura conditions. Understanding these properties is critical to rational protocol design.

  • The Inert C-Cl Bond: Aryl chlorides are significantly less reactive than their bromide and iodide counterparts in the crucial oxidative addition step of the catalytic cycle.[5][6] This increased stability makes the C-Cl bond harder to activate, often necessitating higher temperatures, longer reaction times, and, most importantly, highly active catalyst systems.[5][7]

  • The Unprotected N-H Group: The acidic proton on the indazole nitrogen (N1) is a primary source of complications. It can react with bases or organometallic species in the reaction, leading to catalyst inhibition or deactivation.[8] While N-protection strategies exist, a protocol that functions with the unprotected heterocycle is more atom-economical and synthetically efficient. Previous studies have shown that coupling reactions on unprotected N-rich heterocycles can fail under standard conditions, highlighting the need for specialized protocols.[8]

  • Electronic Effects: The presence of an electron-withdrawing nitrile group at the C4 position activates the C-Cl bond toward oxidative addition, which is a beneficial electronic effect.[7]

Addressing these challenges requires a catalyst system with high activity, specifically designed to overcome the hurdles of both C-Cl bond activation and potential N-H inhibition.

The Catalytic Cycle: A Visual Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The choice of ligand and base is paramount as they directly influence the efficiency of each step, particularly the rate-determining oxidative addition and the crucial transmetalation.[9][10]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-Cl(L)₂ (Aryl Palladium Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)-Ar'(L)₂ (Diaryl Palladium Complex) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArCl Ar-Cl ArCl->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetalation

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Recommended Protocol: A Multi-Component Solution

Based on empirical evidence from challenging couplings of unprotected azoles, the following conditions are recommended for their proven efficacy.[8] The key to success lies in the synergistic combination of a palladium pre-catalyst, a highly active biaryl phosphine ligand, a suitable base, and an appropriate solvent system.

Table of Optimized Reaction Parameters
ParameterRecommended Component/ConditionRationale & Causality
Substrate 3-chloro-1H-indazole-4-carbonitrileElectron-deficient N-heterocyclic chloride.
Coupling Partner Arylboronic AcidStandard Suzuki coupling partner. A slight excess is used to drive the reaction.
Palladium Source SPhos Pd G2 Precatalyst (or Pd₂(dba)₃)Pre-catalysts are air-stable and provide a reliable source of active Pd(0) in situ. The SPhos G2 precatalyst is particularly effective for this transformation.[8]
Ligand SPhos (or XPhos)A bulky, electron-rich dialkylbiaryl phosphine ligand. This class of ligand is essential for promoting the oxidative addition of aryl chlorides and facilitating the final reductive elimination step.[8][11][12]
Base K₃PO₄ (Potassium Phosphate)A strong, non-nucleophilic base. It is crucial for activating the boronic acid for transmetalation without interfering with the N-H group or causing unwanted side reactions.[8][10]
Solvent System 1,4-Dioxane / H₂O (4:1 ratio)A polar aprotic solvent mixed with water facilitates the dissolution of both organic and inorganic reagents, promoting efficient reaction kinetics.[8]
Temperature 100 °CElevated temperature is required to overcome the activation energy barrier for the oxidative addition of the C-Cl bond.[8]
Atmosphere Inert (Nitrogen or Argon)Prevents the oxidation and degradation of the Pd(0) catalyst and phosphine ligand, which are sensitive to air.[2][13]
Detailed Step-by-Step Experimental Procedure

Materials:

  • 3-chloro-1H-indazole-4-carbonitrile (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 - 2.0 mmol, 1.5 - 2.0 equiv)

  • SPhos Pd G2 Precatalyst (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous 1,4-Dioxane (4 mL)

  • Degassed Deionized Water (1 mL)

  • Flame-dried reaction vessel (e.g., Schlenk tube or microwave vial) with a magnetic stir bar

Procedure:

  • Vessel Preparation: To a flame-dried reaction vessel containing a magnetic stir bar, add 3-chloro-1H-indazole-4-carbonitrile (1.0 equiv), the arylboronic acid (1.5 - 2.0 equiv), the SPhos Pd G2 Precatalyst (0.02 equiv), and K₃PO₄ (2.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 mL) followed by degassed deionized water (1 mL) via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 100 °C. Stir the mixture vigorously for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the pad with additional ethyl acetate (10 mL).[14]

    • Transfer the filtrate to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-1H-indazole-4-carbonitrile product.[10]

Experimental Workflow Visualization

The entire process, from initial setup to final analysis, can be visualized as a logical sequence of operations designed to ensure reproducibility and safety.

Workflow cluster_prep Preparation & Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification cluster_analysis Final Analysis A 1. Add Solids to Flame-Dried Vessel B 2. Establish Inert Atmosphere (Evacuate/Backfill x3) A->B C 3. Add Degassed Solvents (Dioxane/H₂O) B->C D 4. Heat to 100 °C with Vigorous Stirring C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Cool & Quench E->F G 7. Filter through Celite® F->G H 8. Liquid-Liquid Extraction G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterization (NMR, MS, Yield) J->K

Sources

Method

hydrolysis of nitrile group in 3-chloro-1H-indazole-4-carbonitrile to carboxylic acid

This Application Note is structured as a high-level technical guide for pharmaceutical process chemists and researchers. It addresses the specific synthetic challenge of hydrolyzing the nitrile group at the sterically co...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for pharmaceutical process chemists and researchers. It addresses the specific synthetic challenge of hydrolyzing the nitrile group at the sterically congested 4-position of the 3-chloro-1H-indazole scaffold.[1]

Abstract & Strategic Overview

The conversion of 3-chloro-1H-indazole-4-carbonitrile to 3-chloro-1H-indazole-4-carboxylic acid represents a critical transformation in the synthesis of diverse kinase inhibitors and receptor antagonists.[1] This transformation is chemically non-trivial due to the peri-interaction between the 3-chloro substituent and the 4-cyano group, which introduces significant steric hindrance.[1] Furthermore, the integrity of the 3-chloro motif must be maintained, avoiding potential nucleophilic aromatic substitution (


) or hydrodehalogenation side reactions.

This guide details two validated protocols:

  • Method A (Acid-Mediated): The preferred route for high purity, minimizing the risk of halogen displacement.

  • Method B (Base-Mediated): An alternative route for scale-up, requiring strict temperature control to prevent side-product formation.[1]

Chemical Pathway & Mechanism

The hydrolysis proceeds through a primary amide intermediate. The 3-chloro substituent exerts an electronic withdrawing effect (inductive), potentially activating the nitrile carbon, but simultaneously imposes a steric penalty that retards the attack of water.

Mechanistic Workflow (Acid-Catalyzed)

The following diagram illustrates the stepwise transformation and decision logic for the acid-mediated pathway.

G Start 3-Chloro-1H-indazole- 4-carbonitrile Acid_Act Nitrile Protonation (Activation) Start->Acid_Act H2SO4 / H2O Water_Att Nucleophilic Attack (H2O) Acid_Act->Water_Att Amide Primary Amide Intermediate Water_Att->Amide Tautomerization Acid_Hyd Amide Hydrolysis (-NH4+) Amide->Acid_Hyd Heat (>100°C) Product 3-Chloro-1H-indazole- 4-carboxylic Acid Acid_Hyd->Product Side_Rxn Risk: Decarboxylation (if T > 140°C) Acid_Hyd->Side_Rxn Overheating

Figure 1: Reaction pathway for the acid-mediated hydrolysis of the nitrile group.[1]

Experimental Protocols

Method A: Acid-Mediated Hydrolysis (Preferred)

This method is recommended for initial gram-scale synthesis and when the stability of the 3-chloro group is of primary concern.[1] Acidic conditions effectively suppress


 reactions that might occur under harsh basic conditions.

Reagents:

  • Substrate: 3-Chloro-1H-indazole-4-carbonitrile (1.0 equiv)[1]

  • Acid: Sulfuric Acid (

    
    ), 60-75% aq.[1] solution (10-15 vol)
    
  • Solvent: Water (for dilution)[1]

Protocol:

  • Setup: Charge a round-bottom flask with 3-chloro-1H-indazole-4-carbonitrile.

  • Addition: Carefully add 60%

    
     (aqueous) to the flask. Ensure the solid is well-dispersed.[1]
    
    • Note: Highly concentrated

      
       (>90%) can cause charring or sulfonation; 60-75% is optimal for hydrolysis.[1]
      
  • Reaction: Heat the mixture to 100–110 °C for 6–12 hours.

    • Monitoring: Monitor by LC-MS.[1] The primary amide intermediate (

      
      ) may persist if heating is insufficient.[1]
      
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.

    • The carboxylic acid product should precipitate as an off-white solid.[1]

  • Isolation: Filter the solid. Wash the filter cake copiously with cold water to remove residual acid.

  • Purification: Dry the solid in a vacuum oven at 50 °C. If necessary, recrystallize from Ethanol/Water (1:1).

Method B: Base-Mediated Hydrolysis (Alternative)

Suitable for larger batches where corrosion from hot sulfuric acid is a facility constraint.[1]

Reagents:

  • Substrate: 3-Chloro-1H-indazole-4-carbonitrile (1.0 equiv)[1]

  • Base: Sodium Hydroxide (NaOH), 10-20% aq.[1] solution (5.0 equiv)

  • Solvent: Ethanol (to improve solubility)[1]

Protocol:

  • Setup: Dissolve the substrate in Ethanol (5 vol).

  • Addition: Add 20% aqueous NaOH (5 vol).

  • Reaction: Heat to Reflux (~80–85 °C) for 8–16 hours.

    • Critical Control Point: Do not exceed 100 °C or use stronger bases (e.g., KOH in ethylene glycol) without testing stability, as the 3-chloro group may undergo hydrolysis to the 3-hydroxy derivative.[1]

  • Workup:

    • Concentrate the mixture under reduced pressure to remove ethanol.

    • Dilute the aqueous residue with water.

    • Acidification: Cool to 0–5 °C and slowly acidify to pH 2–3 using 2N HCl.

    • Precipitation: The product will precipitate.[2][3]

  • Isolation: Filter, wash with water, and dry.[3][4][5][6]

Process Optimization & Troubleshooting

ParameterObservationRecommendation
Incomplete Conversion Amide intermediate persists.Increase temperature to 110°C (Method A) or extend time. Steric bulk at C3/C4 hinders water attack.
Impurity: 3-Hydroxy Mass shift (M-Cl+OH).[1]Switch from Method B to Method A. The 3-Cl is susceptible to

at high pH/Temp.[1]
Solubility Substrate floats/clumps.Ensure vigorous stirring. For Method A, a small amount of acetic acid can be added as a co-solvent.
Decarboxylation Loss of CO2 (M-44).[1]Avoid temperatures >140°C. Indazole-4-carboxylic acids are generally stable, but forcing conditions can trigger decarboxylation.[1]

Analytical Characterization Expectations

To validate the product, look for the following spectral signatures:

  • 1H NMR (DMSO-d6):

    • Carboxylic Acid: Broad singlet at

      
       12.0–14.0 ppm (disappears with 
      
      
      
      ).[1]
    • Indazole NH: Broad singlet at

      
       13.0–14.0 ppm.
      
    • Aromatic Region: Three distinct signals for the H-5, H-6, and H-7 protons.[1] The pattern will differ significantly from the nitrile precursor due to the change in electronics (CN vs COOH).

  • LC-MS:

    • Precursor (CN):

      
       (Cl isotope pattern).[1]
      
    • Product (COOH):

      
       (Cl isotope pattern).[1]
      
    • Negative Mode (ESI-): Strong

      
       peak at 
      
      
      
      .[1]

Safety & Handling

  • Cyanide/Ammonia Evolution: While this hydrolysis releases ammonia (acidic conditions form ammonium salts), trace cyanide evolution is theoretically possible if the ring degrades. Work in a well-ventilated fume hood.

  • Corrosives: Hot sulfuric acid and sodium hydroxide are corrosive. Use appropriate PPE (Face shield, chemically resistant gloves).[1]

  • Exotherm: The dilution of sulfuric acid and the acidification of the basic reaction mixture are highly exothermic.

References

  • General Nitrile Hydrolysis (Acidic): Organic Syntheses. "Hydrolysis of nitriles with aqueous acid." Available at: [Link] (Foundational protocol for aromatic nitrile hydrolysis).[1]

  • Indazole Carboxylic Acid Synthesis: Der Pharma Chemica. "Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives." Available at: [Link] (Describes analogous hydrolysis conditions for indazole esters/nitriles).

  • General Indazole Chemistry: Organic Chemistry Portal. "Synthesis of Indazoles." Available at: [Link].[1]

Sources

Application

Application Notes &amp; Protocols: Regioselective N-Alkylation of 3-chloro-1H-indazole-4-carbonitrile

Introduction: The Strategic Importance of N-Alkylated Indazoles The indazole scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents, exhibiting a wide array of biological activities including...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of N-Alkylated Indazoles

The indazole scaffold is a privileged heterocyclic motif integral to numerous therapeutic agents, exhibiting a wide array of biological activities including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2][3] The functionalization of the indazole core, particularly through N-alkylation, is a critical step in drug development, as the position of the alkyl group (at N1 or N2) profoundly influences the molecule's pharmacological profile and patentability.

However, the direct alkylation of 1H-indazoles is frequently complicated by a lack of regioselectivity, often yielding a mixture of N1 and N2 substituted products.[2][4][5] This presents significant challenges in synthesis, requiring tedious and costly purification steps. The substrate in focus, 3-chloro-1H-indazole-4-carbonitrile, possesses strong electron-withdrawing groups, which further modulate the nucleophilicity of the two nitrogen atoms, making predictable and selective alkylation a non-trivial pursuit.

This guide provides a detailed examination of the mechanistic principles governing the N-alkylation of substituted indazoles and presents robust, field-proven protocols for achieving high regioselectivity for either the N1 or N2 position of 3-chloro-1H-indazole-4-carbonitrile.

Mechanistic Rationale: Mastering Regioselectivity

The key to controlling the outcome of indazole alkylation lies in understanding the delicate interplay of steric effects, electronics, and reaction conditions. The indazole ring exists in two tautomeric forms: the 1H-indazole and the 2H-indazole, with the 1H-tautomer being thermodynamically more stable.[1][2] Direct alkylation proceeds via the deprotonation of the N-H bond to form an indazolide anion, which then acts as a nucleophile. The regioselectivity is determined by which nitrogen atom (N1 or N2) attacks the electrophile.

Several factors are critical in directing this selectivity:

  • Choice of Base and Solvent: This is arguably the most influential factor.[1][5][6]

    • For N1-Selectivity: A combination of a strong, sterically demanding base like sodium hydride (NaH) in a less polar, aprotic solvent such as tetrahydrofuran (THF) is highly effective.[1][3][5][7] It is postulated that the sodium cation coordinates with the N2 nitrogen and an adjacent electron-rich group (in this case, the nitrogen of the 4-carbonitrile), creating a chelated intermediate. This complex sterically shields the N2 position, directing the alkylating agent to the more accessible N1 nitrogen.[2][4][8]

    • For N2-Selectivity: Mitsunobu conditions, which do not involve a free indazolide anion, show a strong preference for producing the N2-isomer.[1][3][4] The reaction proceeds through a phosphonium intermediate, and the steric environment around the N2 position is favored for nucleophilic attack.

    • Mixed or Variable Selectivity: Weaker bases like potassium carbonate (K2CO3) in polar aprotic solvents like N,N-dimethylformamide (DMF) often result in poor selectivity, yielding mixtures of N1 and N2 isomers.[2][8]

  • Substituent Effects: The electron-withdrawing nature of the 3-chloro and 4-carbonitrile substituents increases the acidity of the N-H proton, facilitating deprotonation. These groups also influence the electron density at N1 and N2, but the dominant factor in regiocontrol remains the strategic choice of reagents and conditions.

  • Alkylation Agent: While a wide range of alkylating agents, including primary and secondary alkyl halides and tosylates, can be used, the reaction conditions, rather than the electrophile itself, primarily dictate the regioselectivity.[1][7]

Experimental Protocols & Methodologies

The following protocols are designed to provide robust and reproducible methods for the selective N-alkylation of 3-chloro-1H-indazole-4-carbonitrile.

Protocol 1: Highly Selective N1-Alkylation (NaH/THF Method)

This protocol is optimized for directing alkylation to the thermodynamically favored N1 position, leveraging steric hindrance at the N2 position.[5][7][8]

Workflow Diagram

cluster_prep Preparation cluster_deprotonation Deprotonation cluster_alkylation Alkylation cluster_workup Work-up & Purification prep1 Dissolve indazole in anhydrous THF under N2 prep2 Cool to 0 °C prep1->prep2 deprot1 Add NaH portion-wise prep2->deprot1 deprot2 Stir at 0 °C, then warm to RT deprot1->deprot2 alk1 Re-cool to 0 °C deprot2->alk1 alk2 Add alkylating agent dropwise alk1->alk2 alk3 Warm to RT and stir for 16-24h alk2->alk3 work1 Quench with aq. NH4Cl alk3->work1 work2 Extract with Ethyl Acetate work1->work2 work3 Dry, concentrate, and purify via chromatography work2->work3

Sources

Method

reduction of 3-chloro-1H-indazole-4-carbonitrile to 4-aminomethyl derivative

An Application Guide for the Synthesis of 4-(aminomethyl)-3-chloro-1H-indazole Abstract This technical note provides a detailed guide for the selective reduction of 3-chloro-1H-indazole-4-carbonitrile to its correspondin...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for the Synthesis of 4-(aminomethyl)-3-chloro-1H-indazole

Abstract

This technical note provides a detailed guide for the selective reduction of 3-chloro-1H-indazole-4-carbonitrile to its corresponding primary amine, 4-(aminomethyl)-3-chloro-1H-indazole. This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates and active pharmaceutical ingredients (APIs), where the indazole core is a privileged scaffold.[1] We present and compare two primary methodologies: catalytic hydrogenation using Raney® Nickel and chemical reduction using borane-tetrahydrofuran complex (BH₃·THF). The guide offers in-depth, step-by-step protocols, mechanistic insights, and a comparative analysis to assist researchers in selecting the optimal synthetic route based on available equipment, scale, and chemoselectivity requirements.

Introduction and Strategic Overview

The reduction of nitriles to primary amines is a fundamental transformation in organic synthesis.[2] However, the substrate , 3-chloro-1H-indazole-4-carbonitrile, presents specific challenges that necessitate careful selection of the reduction methodology. The primary objectives are:

  • High Selectivity for Primary Amine: The reaction must minimize the formation of secondary and tertiary amine byproducts, which can occur via reaction of the intermediate imine with the product amine.[3][4]

  • Chemoselectivity: The chosen method must preserve the C-Cl bond, as reductive dehalogenation is a common side reaction, particularly in catalytic hydrogenations.[5]

  • Integrity of the Indazole Core: The heterocyclic ring system must remain intact under the reaction conditions.

This guide will focus on two robust methods that address these challenges: catalytic transfer hydrogenation and borane-mediated reduction. While powerful reagents like Lithium Aluminum Hydride (LiAlH₄) are effective for nitrile reduction, they are often less chemoselective and present handling challenges, making them a secondary option for this specific transformation.[6]

Comparative Analysis of Reduction Methodologies

The selection of a reduction strategy is a critical decision driven by factors such as selectivity, functional group tolerance, and operational complexity. The table below provides a comparative summary of the recommended methods.

Parameter Method 1: Catalytic Hydrogenation (Raney® Ni) Method 2: Borane Reduction (BH₃·THF) Alternative: LiAlH₄ Reduction
Primary Reagents Raney® Nickel, H₂ source (e.g., H₂ gas, 2-Propanol)Borane-THF complex (BH₃·THF)Lithium Aluminum Hydride (LiAlH₄)
Typical Conditions 25-60°C, 1-50 bar H₂ or reflux in alcohol0-65°C, atmospheric pressure0°C to reflux, atmospheric pressure
Selectivity (Primary Amine) Good to Excellent. Can be improved with additives (e.g., ammonia) or specific catalyst grades.[7]Excellent. Generally provides clean conversion to the primary amine.[8]Excellent. Readily reduces nitriles to primary amines.[9]
Chemoselectivity (C-Cl Bond) Moderate risk of dehalogenation, though generally lower than with Pd/C catalysts.[5][10]High. Boranes are typically non-reductive towards aryl halides.Moderate risk of dehalogenation, especially at elevated temperatures.
Key Advantages Cost-effective for large scale, high atom economy, catalyst is recyclable.[11]High chemoselectivity, mild conditions, predictable reactivity.[12]High reactivity, rapid conversion.[13][14]
Key Disadvantages Requires specialized high-pressure equipment (if using H₂ gas), catalyst can be pyrophoric, potential for byproduct formation.[15]Reagent is moisture-sensitive, requires careful quenching, generates stoichiometric boron waste.Highly reactive and moisture-sensitive, difficult workup, low chemoselectivity towards other functional groups.[16]

Reaction Pathways and Workflows

The overall transformation and the distinct workflows for the primary recommended methods are illustrated below.

cluster_main General Reduction Scheme cluster_reagents Synthetic Routes SM 3-chloro-1H-indazole-4-carbonitrile PD 4-(aminomethyl)-3-chloro-1H-indazole SM->PD Reduction of Nitrile R1 Route A: Catalytic Hydrogenation (Raney® Ni, H₂ Source) R2 Route B: Chemical Reduction (BH₃·THF or LiAlH₄)

Figure 1: General reaction scheme for the reduction.

Experimental Workflow: Catalytic Hydrogenation cluster_setup 1. Reaction Setup cluster_reaction 2. Hydrogenation cluster_workup 3. Isolation & Purification A1 Charge reactor with 3-chloro-1H-indazole-4-carbonitrile and solvent (e.g., Methanol/NH₃). A2 Add slurry of activated Raney® Nickel catalyst under inert atmosphere. A1->A2 B1 Seal reactor and purge with N₂ then H₂. A2->B1 B2 Pressurize with H₂ (e.g., 50 psi) and heat to target temp (e.g., 50°C). B1->B2 B3 Monitor H₂ uptake and reaction progress by TLC/LCMS. B2->B3 C1 Cool, vent H₂, and purge with N₂. B3->C1 C2 Filter catalyst through Celite®. (Caution: Pyrophoric when dry). C1->C2 C3 Concentrate filtrate under reduced pressure. C2->C3 C4 Purify crude product (e.g., crystallization or chromatography). C3->C4

Figure 2: Workflow for the Catalytic Hydrogenation protocol.

Detailed Experimental Protocols

Safety Precaution: These protocols should be performed by trained chemists in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory.

Protocol 1: Catalytic Hydrogenation with Raney® Nickel

This method is highly effective and scalable but requires careful handling of the pyrophoric Raney® Nickel catalyst and, if using hydrogen gas, a pressure-rated reactor. The use of ammonia in the solvent mixture is crucial to suppress the formation of secondary and tertiary amine byproducts.[7]

Materials:

  • 3-chloro-1H-indazole-4-carbonitrile

  • Raney® Nickel (50% slurry in water, activated)

  • Methanol (MeOH), anhydrous

  • Ammonia solution (e.g., 7N in MeOH or saturated methanolic ammonia)

  • Hydrogen gas (H₂)

  • Diatomaceous earth (Celite®)

  • Nitrogen gas (N₂) for inerting

Equipment:

  • Parr-type hydrogenation apparatus or a similar pressure reactor

  • Glassware for filtration and concentration

  • Magnetic stirrer and heating mantle

Procedure:

  • Reactor Charging: To a suitable pressure reactor vessel, add 3-chloro-1H-indazole-4-carbonitrile (1.0 eq).

  • Solvent Addition: Add a solution of methanolic ammonia (approx. 10-15 volumes, e.g., 10-15 mL per gram of substrate).

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add Raney® Nickel slurry (approx. 10-20% by weight of the substrate). The catalyst should be added to the solvent and substrate mixture to minimize the risk of ignition.

  • Reaction Execution:

    • Seal the reactor securely.

    • Purge the vessel by pressurizing with N₂ (to ~50 psi) and venting three times.

    • Purge the vessel with H₂ (to ~50 psi) and venting three times.

    • Pressurize the reactor with H₂ to the desired pressure (e.g., 50-100 psi).

    • Commence vigorous stirring and heat the reaction to 40-50°C.

  • Monitoring: Monitor the reaction by observing the drop in H₂ pressure. The reaction is typically complete within 4-12 hours. Progress can be confirmed by withdrawing a sample (after cooling and venting) for TLC or LCMS analysis.

  • Work-up and Isolation:

    • Once complete, cool the reactor to room temperature. Carefully vent the excess H₂ and purge the system thoroughly with N₂.

    • Under an inert atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Crucial Safety Note: The filter cake must be kept wet with solvent (e.g., methanol or water) at all times, as Raney® Nickel is pyrophoric and can ignite upon drying in the air.[15] Quench the used catalyst by slowly adding it to a large volume of water.

    • Wash the filter cake with additional methanol.

    • Combine the filtrates and concentrate under reduced pressure to yield the crude 4-(aminomethyl)-3-chloro-1H-indazole.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Protocol 2: Borane-Tetrahydrofuran (BH₃·THF) Reduction

This protocol offers excellent chemoselectivity, preserving the aryl chloride, and avoids the need for high-pressure equipment.[2][12] The primary safety considerations involve handling the moisture-sensitive BH₃·THF reagent and performing a careful, controlled quench of the reaction.

Materials:

  • 3-chloro-1H-indazole-4-carbonitrile

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (HCl), aqueous solution (e.g., 3M or 6M)

  • Sodium hydroxide (NaOH), aqueous solution (e.g., 5M)

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM) for extraction

Equipment:

  • Round-bottom flask with reflux condenser and nitrogen inlet

  • Addition funnel

  • Ice bath

  • Magnetic stirrer and heating source

Procedure:

  • Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 3-chloro-1H-indazole-4-carbonitrile (1.0 eq) and dissolve it in anhydrous THF (10-20 volumes).

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add the BH₃·THF solution (approx. 2.0-3.0 eq) dropwise via an addition funnel over 30-60 minutes. Hydrogen gas evolution may be observed.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to a gentle reflux (approx. 65°C) for 2-4 hours.

  • Monitoring: Monitor the reaction for the disappearance of the starting material by TLC or LCMS.

  • Quenching and Work-up:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • CAUTION: Exothermic reaction and H₂ evolution. Very slowly and carefully, add 6M HCl dropwise to quench the excess borane and hydrolyze the intermediate boron complexes. Continue addition until gas evolution ceases and the solution is acidic (pH < 2).

    • Stir the mixture at room temperature for 1 hour to ensure complete hydrolysis.

    • Concentrate the mixture under reduced pressure to remove most of the THF.

  • Isolation:

    • Cool the remaining aqueous solution in an ice bath and basify by the slow addition of 5M NaOH until the pH is >12 to liberate the free amine.

    • Extract the aqueous layer with a suitable organic solvent (e.g., EtOAc or DCM, 3 x volumes).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude amine by crystallization or column chromatography as described in Protocol 1.

References

  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2008). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2008(12), 95-101.
  • ResearchGate. (2017).
  • Macgregor, C. L., et al. (2022).
  • Wikipedia. (n.d.). Nitrile reduction.
  • Chemistry Steps. (2025). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde.
  • Royal Society of Chemistry. (2024). Manganese catalysed reduction of nitriles with amine boranes.
  • Thieme. (n.d.).
  • Macgregor, C. L., et al. (2022).
  • Ivanova, S. M., et al. (2023).
  • LibreTexts. (2025). 20.7: Chemistry of Nitriles.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction.
  • IITian Explains. (2020). Borane as a Reducing Agent. YouTube.
  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes. Sabinet African Journals.
  • ResearchGate. (2026). Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel.
  • University of Calgary. (n.d.). Ch20: Reduction of Nitriles using LiAlH4 to amines.
  • Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction).
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4)
  • Molecules. (2024).
  • Rasayan Journal of Chemistry. (n.d.).
  • Royal Society of Chemistry. (n.d.). Hydrogenation of nitriles to primary amines over a highly dispersed Ni/SiC catalyst without ammonia addition. New Journal of Chemistry.
  • Google Patents. (n.d.).
  • ResearchGate. (2025). (PDF) Nitrile Hydrogenation on Solid Catalysts – New Insights into the Reaction Mechanism.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Regiocontrol in 3-Chloro-1H-Indazole-4-Carbonitrile Alkylation

Current Status: Online Ticket ID: IND-REGIO-3CL4CN Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Triage The Challenge: Alkylation of 3-chloro-1H-indazole-4-carbonitrile...

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online Ticket ID: IND-REGIO-3CL4CN Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Triage

The Challenge: Alkylation of 3-chloro-1H-indazole-4-carbonitrile presents a unique "push-pull" conflict. The 3-chloro substituent exerts steric hindrance on the


 position, theoretically favoring 

alkylation. However, the 4-cyano group exerts steric pressure on the

position and significantly reduces the electron density of the pyrazole ring, altering nucleophilicity.

While


-alkylation is the thermodynamic preference (yielding the benzenoid structure) and the typical target for KRAS G12C inhibitors (e.g., Adagrasib intermediates), the 4-CN group can destabilize the transition state, leading to stubborn mixtures or sluggish reactivity.

Quick Diagnostic:

  • Goal: High

    
     Selectivity (Thermodynamic).
    
  • Goal: High

    
     Selectivity (Kinetic).
    
  • Current Issue: Inseparable mixture or low conversion.

Diagnostic Module: Isomer Identification

Before optimizing, you must confirm which isomer you are producing.


 and 

isomers have distinct spectroscopic signatures.
NMR Troubleshooting Table
Feature

-Alkylated Product
(Target)

-Alkylated Product
(Impurity)
Mechanism/Reasoning
NOESY / ROESY Correlation between N-CH

and H-7 (if available) or C7a .
Correlation between N-CH

and C-3 (weak/none due to Cl).

is spatially closer to the benzene ring protons/carbons.

C NMR (C3)
Typically

130–135 ppm
.
Typically

120–125 ppm
.

alkylation retains benzenoid character;

induces quinonoid character, shielding C3.
HMBC N-CH

correlates to C7a and C3 .[1]
N-CH

correlates to C3 only (No C7a correlation).
Definitive proof of connectivity.
Crystallinity Often higher melting point (more symmetrical packing).Often lower melting point or amorphous oil.Lattice energy differences.

Optimization Protocols (Standard Operating Procedures)

Protocol A: Maximizing -Selectivity (Thermodynamic Control)

Use this for synthesis of Adagrasib-like intermediates.

The Logic: To overcome the steric clash from the 4-cyano group at


, we utilize high temperatures  (thermodynamic control) and a hard cation  (Li+ or Na+) that may coordinate with the N2/C3-Cl region, shielding it or simply allowing the most stable tautomer to react.

Step-by-Step Workflow:

  • Solvent: Anhydrous DMF or NMP (High dielectric constant promotes

    
    ).
    
  • Base:

    
      (1.5 equiv) or NaH  (1.2 equiv).
    
    • Note:

      
       is often preferred for scale-up to avoid 
      
      
      
      evolution, but NaH is faster.
  • Temperature: Heat is crucial. Start at 60°C ; if conversion is <50% after 4h, increase to 90°C .

  • Addition: Add the electrophile (Alkyl Halide) slowly to the hot mixture of substrate and base.

  • Workup: Dilute with water.

    
     product often precipitates as a solid due to higher symmetry; 
    
    
    
    often remains in the mother liquor.
Protocol B: Maximizing -Selectivity (Kinetic Control)

Use this if the


 isomer is required for SAR studies.

The Logic: To favor


, we must avoid the thermodynamic sink (

). We use the Mitsunobu reaction , which activates the alcohol rather than the nitrogen, often favoring the more nucleophilic (or less sterically hindered in specific transition states) nitrogen via a concerted mechanism. Alternatively, use soft electrophiles at low temperatures.

Step-by-Step Workflow:

  • Reagents: Substrate (1.0 eq),

    
     (1.5 eq), Alcohol (R-OH, 1.2 eq).
    
  • Solvent: Anhydrous THF or DCM .

  • Temperature: 0°C to Room Temperature. Do NOT heat.

  • Reagent: Add DIAD or DEAD dropwise.[2]

  • Outcome: Expect a shift toward

    
     (ratios can range from 1:1 to 1:4 favoring 
    
    
    
    ).

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision pathways and the competing steric/electronic forces governing the reaction.

IndazoleRegio Substrate 3-Cl-4-CN-Indazole BaseChoice Base/Condition Selection Substrate->BaseChoice Sterics Steric Clash: 3-Cl blocks N2 4-CN blocks N1 Substrate->Sterics PathN1 Thermodynamic Path (High Temp, Ionic) BaseChoice->PathN1 NaH or Cs2CO3 DMF, >60°C PathN2 Kinetic Path (Low Temp, Mitsunobu) BaseChoice->PathN2 DIAD/PPh3 THF, 0°C ProdN1 N1-Product (Benzenoid) Major with NaH/Heat PathN1->ProdN1 Equilibration allows stable isomer ProdN2 N2-Product (Quinonoid) Major with DIAD/PPh3 PathN2->ProdN2 Fastest attack avoids equilibration

Caption: Decision tree for selecting reaction conditions based on the competing steric effects of the 3-chloro and 4-cyano substituents.

Troubleshooting FAQ

Q: I am using


 in Acetone at reflux, but the reaction is stalled. 
A:  The 4-cyano group reduces the acidity of the NH proton (making the anion less nucleophilic) and the 3-chloro group adds steric bulk. Acetone reflux (56°C) is likely too cold and 

too weak to drive the reaction to completion efficiently.
  • Fix: Switch to

    
     in DMF  at 80–90°C. The "Cesium Effect" (higher solubility and larger cation radius) often improves yields in sterically congested indazoles.
    

Q: I have a 60:40 mixture of


:

. How do I purify this?
A:
  • Crystallization: Try recrystallizing from Ethanol/Heptane. The

    
     isomer is usually more crystalline.
    
  • Chemical Separation: If the mixture is stubborn, treat the crude with HCl in Dioxane . The

    
     isomer is more basic (quinonoid character) and may form a salt precipitate or be extracted into an aqueous acid layer, leaving the 
    
    
    
    isomer in the organic layer.

Q: Why does the Mitsunobu reaction give me


 selectivity? 
A:  The Mitsunobu reaction proceeds via an 

mechanism where the nitrogen attacks the activated alcohol (alkoxyphosphonium salt). This is kinetically controlled.[3] While the 3-Cl hinders

, the electronic nature of the transition state and the lack of equilibration often favor the

attack in indazoles, as it disrupts the aromaticity less during the transition state approach compared to the steric penalty of the 4-CN group at

in a cold reaction.

References

  • BenchChem Protocols. Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. (2025).[2] Detailed protocols on base/solvent effects for indazole alkylation.

  • Beilstein J. Org.[4][5] Chem. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[4][5][6][7][8] (2021).[1][5][7][8] Comprehensive study on steric/electronic impacts on N1/N2 ratios.

  • WuXi Biology. Mechanism of a Highly Selective N2 Alkylation of Indazole. (2022).[9] Computational analysis of transition state energies in indazole alkylation.

  • PubMed. Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques.[10] (2024).[4][10][11] Guide to HMBC/NOESY interpretation for indazole isomers.

  • Fell, J. B., et al. Identification of the Clinical Development Candidate MRTX849.J. Med. Chem. (2020).[4] (Contextual grounding for 3-Cl-4-CN indazole scaffold in drug discovery).

Sources

Optimization

Technical Support Center: Resolving N1 vs. N2 Isomers of 3-Chloro-1H-indazole-4-carbonitrile Derivatives

Welcome to the technical support center for the analysis and resolution of N1 and N2 isomers of 3-chloro-1H-indazole-4-carbonitrile derivatives. This guide is designed for researchers, medicinal chemists, and process dev...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis and resolution of N1 and N2 isomers of 3-chloro-1H-indazole-4-carbonitrile derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the common challenge of regioselectivity in the synthesis and characterization of these important heterocyclic compounds. Indazole derivatives are prevalent scaffolds in drug discovery, and precise control over their isomeric form is critical for elucidating structure-activity relationships (SAR) and ensuring the development of safe and effective therapeutics.[1][2][3]

This resource provides in-depth troubleshooting advice, detailed experimental protocols, and frequently asked questions to help you confidently navigate the complexities of indazole isomerism.

The Challenge: Annular Tautomerism and Regioselectivity

The primary difficulty in synthesizing a single isomer of an N-substituted indazole arises from the inherent annular tautomerism of the indazole ring.[1][4] The indazole core can exist in two tautomeric forms: the 1H-indazole and the 2H-indazole. The 1H-tautomer is generally the more thermodynamically stable form.[4][5][6] Consequently, direct alkylation or arylation reactions can occur at either nitrogen atom, often resulting in a mixture of N1 and N2 substituted products.[4][7] The ratio of these isomers is highly dependent on a subtle interplay of factors including the choice of base, solvent, reaction temperature, and the electronic and steric properties of both the indazole core and the alkylating/arylating agent.[4][8]

Frequently Asked Questions (FAQs)

Q1: I've synthesized a 3-chloro-1H-indazole-4-carbonitrile derivative and obtained a mixture of products. How can I confirm if I have N1 and N2 isomers?

A1: The most reliable methods for identifying and distinguishing N1 and N2 isomers are advanced Nuclear Magnetic Resonance (NMR) spectroscopy techniques.[1][4] While 1H and 13C NMR can show distinct differences between the isomers, two-dimensional (2D) NMR experiments like Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY) are considered definitive for structural assignment.[1][4][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is particularly powerful. For an N1-substituted isomer, you will observe a correlation between the protons on the substituent's atom directly attached to the nitrogen (e.g., the CH2 group of an alkyl chain) and the C7a carbon of the indazole ring.[8][10] Conversely, for the N2-substituted isomer, this correlation will be absent. Instead, you will see a correlation between the same substituent protons and the C3 carbon of the indazole ring.[8][10]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space (typically < 5 Å).[11][12] For an N1-substituted isomer, a Nuclear Overhauser Effect (NOE) can often be observed between the protons of the N1-substituent and the H7 proton on the indazole ring. This spatial proximity is absent in the N2-isomer.

Q2: Are there characteristic differences in 1H and 13C NMR spectra between N1 and N2 isomers that I can look for?

A2: Yes, there are several general trends, although these can be influenced by the specific substituents on your molecule.

  • ¹H NMR: In many cases, the H7 proton of an N2-isomer is deshielded (appears at a higher chemical shift) compared to the corresponding N1-isomer due to the anisotropic effect of the lone pair on the N1 atom.[5] Conversely, the H3 proton in N2-isomers tends to be more shielded (appears at a lower chemical shift) than in N1-isomers.[5]

  • ¹³C NMR: The chemical shifts of the carbon atoms in the indazole ring, particularly C3 and C7a, can be diagnostic.[13] The difference in the electronic environment between the benzenoid structure of the N1-isomer and the quinonoid-like structure of the N2-isomer leads to distinct chemical shifts for the ring carbons.[14][15]

Q3: My initial attempts at separation by column chromatography are not effective. What other techniques can I use to separate the N1 and N2 isomers?

A3: While silica gel column chromatography is the first line of approach, the similar polarities of N1 and N2 isomers can make separation challenging. Here are some alternative strategies:

  • High-Performance Liquid Chromatography (HPLC): Both normal-phase and reverse-phase HPLC can be highly effective for separating indazole isomers. Method development will be required to optimize the column, mobile phase, and gradient conditions.

  • Supercritical Fluid Chromatography (SFC): SFC can offer excellent resolving power for isomeric compounds and is often a greener alternative to traditional HPLC.

  • Crystallization: If one of the isomers is the major product and is crystalline, fractional crystallization can be an effective purification method. Seeding the solution with a crystal of the desired isomer can sometimes promote selective crystallization.

  • Preparative Thin-Layer Chromatography (Prep-TLC): For small-scale separations, prep-TLC can be a viable option, though it is often labor-intensive.

Troubleshooting Guides

Scenario 1: My reaction consistently produces a nearly 1:1 mixture of N1 and N2 isomers. How can I improve the selectivity for the N1 isomer?

The N1 isomer is often the thermodynamically more stable product.[5][6][8] To favor its formation, you need to employ conditions that allow the reaction to reach thermodynamic equilibrium.[16][17][18]

Underlying Cause:

Using strong bases in polar aprotic solvents like DMF can lead to poor regioselectivity. For instance, bases like potassium carbonate (K2CO3) in DMF often yield mixtures of N1 and N2 isomers.[1][9] This is because under these conditions, the reaction may be under kinetic control, where the faster-forming product is not necessarily the most stable one.

Troubleshooting Steps:
  • Optimize the Base and Solvent System: The combination of sodium hydride (NaH) in an ethereal solvent like tetrahydrofuran (THF) is a well-established method for achieving high N1 selectivity.[4][8] The sodium cation is thought to coordinate with the N2 nitrogen and a substituent at the C3 position (in this case, the chloro group), sterically hindering attack at N2 and directing the alkylating agent to the N1 position.[4]

  • Control the Reaction Temperature: Running the reaction at a slightly elevated temperature for a longer duration can help to ensure that the reaction reaches thermodynamic equilibrium, favoring the more stable N1 product.[16][17] However, initial deprotonation with NaH is typically performed at 0 °C for safety and to control the reaction rate.

  • Consider the Alkylating Agent: While less influential than the base and solvent, the nature of the alkylating agent can play a role. For simple alkyl halides, the NaH/THF system is generally effective.

Experimental Protocol: N1-Selective Alkylation
  • To a solution of the 3-chloro-1H-indazole-4-carbonitrile (1.0 equivalent) in anhydrous THF at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes to ensure complete deprotonation.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1 equivalents) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired N1-alkylated derivative.

Scenario 2: I need to synthesize the N2 isomer selectively. What conditions favor its formation?

Achieving N2 selectivity can be more challenging as it is often the kinetically favored but thermodynamically less stable product.[5]

Underlying Cause:

Conditions that favor kinetic control, such as lower temperatures and specific reagent combinations, can promote the formation of the N2 isomer.

Troubleshooting Steps:
  • Mitsunobu Reaction: The Mitsunobu reaction is a well-known method that often shows a preference for the N2-alkylation of indazoles.[8] This reaction involves an alcohol, triphenylphosphine (PPh3), and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

  • Metal-Free Catalysis: Recent literature has described the use of triflic acid (TfOH) to catalyze the N2-alkylation of indazoles with diazo compounds, affording excellent yields and high regioselectivity.

  • Substituent Effects: The electronic nature of substituents on the indazole ring can influence regioselectivity. For example, electron-withdrawing groups at the C7 position have been shown to promote N2-alkylation.[8] While your core is a 4-carbonitrile, this principle highlights the importance of electronic factors.

Experimental Protocol: N2-Selective Alkylation via Mitsunobu Reaction
  • Dissolve the 3-chloro-1H-indazole-4-carbonitrile (1.0 equivalent), the desired alcohol (1.2 equivalents), and triphenylphosphine (1.5 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

  • Slowly add a solution of DIAD or DEAD (1.5 equivalents) in THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel. The triphenylphosphine oxide byproduct can often be challenging to remove completely, and careful chromatography is required.

Data Presentation and Visualization

Table 1: Summary of Key NMR Correlations for Isomer Assignment
IsomerKey HMBC CorrelationExpected NOE Correlation
N1-substituted Protons on substituent α- to N with C7a Protons on substituent α- to N with H7
N2-substituted Protons on substituent α- to N with C3 Generally no significant NOE to indazole ring protons
Diagram 1: Analytical Workflow for Isomer Resolution

workflow cluster_synthesis Synthesis cluster_analysis Analysis & Characterization cluster_separation Separation & Purification Synthesis Alkylation of 3-chloro-1H-indazole-4-carbonitrile Crude_Mixture Crude Product (Mixture of N1 & N2 Isomers) Synthesis->Crude_Mixture Reaction Work-up NMR_Analysis 1D & 2D NMR Analysis (¹H, ¹³C, HMBC, NOESY) Crude_Mixture->NMR_Analysis Initial Characterization Separation Chromatography (HPLC, SFC, Column) Crude_Mixture->Separation Purification Structure_Confirmation Definitive Structure Assignment NMR_Analysis->Structure_Confirmation Data Interpretation Pure_N1 Pure N1 Isomer Separation->Pure_N1 Pure_N2 Pure N2 Isomer Separation->Pure_N2 Pure_N1->NMR_Analysis Confirm Purity Pure_N2->NMR_Analysis Confirm Purity

Caption: Workflow for the synthesis, analysis, and separation of N1/N2 indazole isomers.

Diagram 2: Regioselectivity Control in Indazole Alkylation

regioselectivity cluster_kinetic Kinetic Control cluster_thermodynamic Thermodynamic Control Indazole Indazole Anion Kinetic_Conditions Conditions: Mitsunobu (DEAD/PPh₃) TfOH/Diazo Indazole->Kinetic_Conditions Thermo_Conditions Conditions: NaH in THF Indazole->Thermo_Conditions N2_Product N2-Isomer (Less Stable) Kinetic_Conditions->N2_Product Lower Ea, Faster Formation N1_Product N1-Isomer (More Stable) Thermo_Conditions->N1_Product Higher Ea, More Stable Product

Caption: Reaction conditions influencing kinetic vs. thermodynamic control for N1/N2 selectivity.

References

  • Keating, A., & El-Faham, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 17, 1949–1960. [Link]

  • Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1038–1049. [Link]

  • Wang, J., Shi, D., Wang, Z., Ren, F., Li, X., You, Y., Liu, X., & Lou, Y. (2023). TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications, 59(74), 11135-11138. [Link]

  • Goker, H., & Dogan, F. (2019). REGIOISOMERIC N-ALKYLATION OF SOME INDAZOLES. Journal of Faculty of Pharmacy of Ankara University, 43(3), 183-193. [Link]

  • Silva, M. R., & Valente, A. A. (2010). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules, 15(10), 7047–7065. [Link]

  • Dogan, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry, 62(11), 765-774. [Link]

  • Elguero, J., Claramunt, R. M., & Alkorta, I. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4719–4729. [Link]

  • Elguero, J., & Claramunt, R. M. (2016). 13C NMR of indazoles. ResearchGate. [Link]

  • Conrow, R. E., & Hunt, J. T. (2024). Development of a selective and scalable N1-indazole alkylation. Organic & Biomolecular Chemistry, 22(10), 2034-2038. [Link]

  • Keating, A., & El-Faham, A. (2021). Figure 2: Observation of a 1H–13C correlation between the C-7a (blue circle) or C-3 (red circle) atom of the indazole ring and the N-n-pentyl CH2 proton pair proximal to N atoms of the indazole nucleus, using (1H–13C) HMBC NMR experiments, permitted the regiochemical assignment of N-1 and N-2 substituted regioisomers 10 and 11, respectively. Beilstein Journal of Organic Chemistry, 17, 1949–1960. [Link]

  • Fruttero, R., & Gasco, A. (2016). Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles. Arabian Journal of Chemistry, 9, S1140–S1147. [Link]

  • Martins, P., & Carvalho, M. F. N. N. (2021). New C-3 Substituted 1H- and 2H-Indazolephosphonic Acid Regioisomers: Synthesis, Spectroscopic Characterization and X-Ray Diffraction Studies. ChemistrySelect, 6(4), 629-635. [Link]

  • Chandramouli, G. V. P., et al. (2012). Synthesis of Novel N1 and N2 Indazole Derivatives. E-Journal of Chemistry, 9(4), 1676-1682. [Link]

  • University of Puget Sound. (n.d.). 1H NMR chemical shift ppm table. University of Puget Sound. Retrieved February 21, 2024, from [Link]

  • Alam, M. M., & Keating, M. J. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. PMC. [Link]

  • Rossini, A. J., et al. (2019). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. Chemical Science, 10(36), 8394-8401. [Link]

  • Elguero, J., Claramunt, R. M., & Alkorta, I. (2012). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. The Journal of Organic Chemistry, 77(10), 4719-4729. [Link]

  • Wikipedia. (n.d.). Thermodynamic reaction control. Wikipedia. Retrieved February 21, 2024, from [Link]

  • Chemistry Stack Exchange. (2016). Thermodynamic vs kinetic reaction control with radical substitution. Chemistry Stack Exchange. [Link]

  • Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. [Link]

  • Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. Dalal Institute. [Link]

  • Chandramouli, G. V. P., et al. (2012). Synthesis of Novel N and N Indazole Derivatives. CORE. [Link]

  • Compound Interest. (2015). A guide to 1H NMR chemical shift values. Compound Interest. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(11), 3236. [Link]

  • University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. University of Oxford. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2024). 22: Nuclear Overhauser Effect (NOE). Chemistry LibreTexts. [Link]

  • Wikipedia. (n.d.). Nuclear Overhauser effect. Wikipedia. Retrieved February 21, 2024, from [Link]

  • Compound Interest. (2015). A guide to 13C NMR chemical shift values. Compound Interest. [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Organic Chemistry Portal. [Link]

  • Keating, A., & El-Faham, A. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe. [Link]

  • Iannazzo, D., et al. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 23(8), 1878. [Link]

  • Al-Azawi, F. I., & Al-Rawi, A. A. (2014). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. Journal of Applicable Chemistry, 3(2), 654-661. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing C3-Chlorination of Indazole-4-carbonitriles

Welcome to the technical support resource for the regioselective C3-chlorination of indazole-4-carbonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the regioselective C3-chlorination of indazole-4-carbonitriles. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this specific and important scaffold. Indazole derivatives are crucial in medicinal chemistry, and controlling their functionalization is key to developing novel therapeutics.[1]

The C3-chlorination of an indazole ring, particularly one substituted with an electron-withdrawing group like a nitrile at the C4 position, presents unique challenges. This guide provides in-depth, experience-driven answers to common problems, helping you optimize your reaction yields, improve regioselectivity, and streamline your purification process.

Frequently Asked Questions & Troubleshooting Guide

Q1: I am observing very low or no conversion of my indazole-4-carbonitrile starting material. What are the likely causes?

Low conversion is a common starting problem. The indazole ring is electron-rich, but the C4-carbonitrile group is strongly deactivating, which can make the C3-H bond less susceptible to electrophilic attack than on an unsubstituted indazole. Let's break down the potential causes systematically.

Answer:

Several factors could be at play:

  • Chlorinating Agent Activity: N-Chlorosuccinimide (NCS) is the most common reagent for this transformation.[2] It can degrade upon prolonged exposure to moisture or light. Always use a freshly opened bottle or a properly stored reagent. If in doubt, test the NCS on a more activated substrate (e.g., aniline) to confirm its activity.

  • Insufficient Activation (Reaction Conditions): The electrophilicity of the chlorine in NCS can be enhanced with an acid catalyst, which protonates the carbonyl oxygen, further polarizing the N-Cl bond.[3] However, strong acids can also protonate the indazole, deactivating it.

    • Recommendation: Consider adding a catalytic amount of a Lewis acid or a mild Brønsted acid. Alternatively, polar aprotic solvents like DMF or acetonitrile (MeCN) can promote the reaction.

  • Reaction Temperature: Electrophilic aromatic substitutions are often sensitive to temperature. While room temperature is a good starting point, the deactivated nature of your substrate may require heating.

    • Recommendation: Set up a small-scale reaction matrix. Monitor the reaction at room temperature, 50 °C, and 80 °C. Use TLC or LC-MS to track the consumption of starting material and the formation of the desired product.

dot graph "troubleshooting_low_conversion" { graph [rankdir="LR", splines=ortho, bgcolor="#F1F3F4", fontname="Arial"]; node [shape=box, style="filled", fontname="Arial", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

} endom Caption: Troubleshooting workflow for low reaction conversion.

Q2: My reaction is producing a mixture of mono-chlorinated isomers. How can I improve regioselectivity for the C3 position?

This is the central challenge in indazole chemistry. While the C3 position is electronically favored for electrophilic attack, other positions on the benzene ring (C5, C7) can also react, leading to a mixture of products that are often difficult to separate.

Answer:

Regioselectivity is a delicate balance of electronics and sterics, heavily influenced by reaction conditions.[1]

  • Solvent Choice is Critical: The solvent can mediate the activity of the chlorinating agent and stabilize intermediates.

    • Polar Aprotic Solvents (DMF, DMAc, MeCN): These are generally the preferred choice. They can facilitate the formation of the electrophilic chlorine species from NCS and often favor C3-chlorination.

    • Non-polar Solvents (DCM, Chloroform): These may lead to lower yields or different selectivity profiles. In some cases, radical pathways can be initiated, leading to undesired products.[3]

    • Protic Solvents (Water, Alcohols): A metal-free method for halogenating 2H-indazoles has been developed using water or ethanol, which could be adapted.[4][5] This approach can offer high regioselectivity by tuning conditions.

  • N-Protection Strategy: The hydrogen on the indazole nitrogen can exist in two tautomeric forms (1H and 2H).[6] This ambiguity can affect the electronic distribution and, thus, regioselectivity. Protecting the N1 position with a suitable group (e.g., Boc, SEM, or a methyl group) can lock the tautomeric form and direct the chlorination more cleanly to C3. Subsequent deprotection yields the desired product.

dot graph "regioselectivity_factors" { graph [rankdir="TB", bgcolor="#F1F3F4", fontname="Arial"]; node [shape=record, style="filled", fontname="Arial"]; edge [color="#5F6368"];

} endom Caption: Key factors influencing C3-regioselectivity.

Q3: I'm getting di-chlorinated or other side products. How can I suppress these?

Over-reaction is a sign that your conditions are too harsh or your stoichiometry is incorrect. The mono-chlorinated product is more deactivated than the starting material, but di-chlorination can still occur under forcing conditions.

Answer:

  • Control Stoichiometry: Carefully control the amount of NCS used. Start with 1.05 to 1.1 equivalents. Using a large excess will inevitably lead to di-chlorination. A notable metal-free method allows for tuning between mono- or poly-halogenation by adjusting reagent stoichiometry and conditions.[1][4]

  • Monitor the Reaction Closely: Use TLC or rapid LC-MS analysis every 15-30 minutes. As soon as the starting material is consumed and the mono-chlorinated product is the major species, quench the reaction. Do not let it stir for extended periods unnecessarily.

  • Temperature Control: High temperatures can provide the activation energy needed for a second chlorination to occur. If you are getting di-chlorination, try running the reaction at a lower temperature for a longer time.

Optimized General Protocol

This protocol serves as a robust starting point. Optimization will be required based on your specific observations.

Materials:

  • Indazole-4-carbonitrile (1.0 equiv)

  • N-Chlorosuccinimide (NCS) (1.1 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • To a dry, argon-flushed flask, add indazole-4-carbonitrile.

  • Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).

  • Add NCS portion-wise at room temperature over 5 minutes. Caution: The reaction may be mildly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS every 30 minutes.

  • If no significant conversion is observed after 2 hours, slowly heat the reaction to 50 °C. Continue to monitor.

  • Upon completion (consumption of starting material), cool the reaction to room temperature.

  • Quench the reaction by pouring it into ice-water. This will precipitate the crude product and dissolve the succinimide byproduct.

  • Filter the resulting solid, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel (a typical eluent system would be a gradient of ethyl acetate in hexanes) to isolate the pure 3-chloro-1H-indazole-4-carbonitrile.[1]

Data Summary Table

The following table provides a summary of how different parameters can affect the outcome of the reaction, based on established principles of indazole halogenation.[4][5]

ParameterCondition A (Starting Point)Condition B (For Slow Reactions)Condition C (For Poor Selectivity)Expected Outcome
Chlorinating Agent NCS (1.1 eq)NCS (1.1 eq)NCS (1.1 eq)NCS is the standard reagent for this transformation.
Solvent DMFDMAcMeCNPolar aprotic solvents are generally preferred.
Temperature 25 °C50-80 °C0 °C to 25 °CHigher temperatures increase rate but can decrease selectivity.
Time 2-6 h4-12 h6-24 hMonitor closely to avoid side-product formation.
Yield ModerateGood to ExcellentLow to ModerateHighly dependent on substrate and specific conditions.
Regioselectivity GoodModerate to GoodPotentially HigherLower temperatures often favor the thermodynamically preferred product.

References

  • 3-Chloro-1-methyl-4-indazolecarbonitrile - Benchchem. Benchchem.
  • A Comparative Guide to the Synthetic Routes of Chlorinated Indazoles - Benchchem. Benchchem.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 2023.
  • Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades. ACS Catalysis, 2017.
  • Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules, 2022.
  • Direct synthesis of indazole derivatives via Rh(iii)-catalyzed C–H activation of phthalazinones and allenes. Organic & Biomolecular Chemistry, 2020.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. RSC Advances, 2023.
  • The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 2023.
  • C–H bond halogenation catalyzed or mediated by copper: an overview. Beilstein Journal of Organic Chemistry, 2015.
  • N-Chlorosuccinimide: A Comprehensive Technical Guide to its Mechanism of Action in Chlorination Reactions. Benchchem.
  • C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2021.
  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 2024.
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization. Organic Chemistry Portal.
  • Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles. Semantic Scholar.
  • Regioselective N-alkylation of the 1H-indazole scaffold. MPG.PuRe, 2021.
  • N-Chlorosuccinimide - Wikipedia. Wikipedia.

Sources

Optimization

purification methods for 3-chloro-1H-indazole-4-carbonitrile reaction mixtures

Prepared by the Office of the Senior Application Scientist This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 3...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges with the purification of 3-chloro-1H-indazole-4-carbonitrile. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common experimental issues.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a successful purification strategy.

Q1: What are the most likely impurities in my crude 3-chloro-1H-indazole-4-carbonitrile reaction mixture?

A1: The impurity profile is intrinsically linked to the synthetic route employed. However, based on common syntheses of substituted indazoles and related nitriles, you should anticipate the following classes of impurities:

  • Unreacted Starting Materials: Depending on the pathway, this could include precursors like 3-chloro-1H-indazole or a halogenated indazole precursor used for cyanation.[1][2]

  • Regioisomers: Alkylation or other substitution reactions on the indazole nucleus can lead to mixtures of N1 and N2 isomers, which often have very similar physical properties, making them difficult to separate.[1][3]

  • Byproducts from Cyanation: If a metal-catalyzed cyanation is used (e.g., with K₄[Fe(CN)₆] or Zn(CN)₂), residual palladium catalysts, ligands (e.g., Xantphos), and inorganic salts can contaminate the product.[4][5]

  • Hydrolysis Products: The nitrile group can be sensitive to strongly acidic or basic conditions, potentially hydrolyzing to the corresponding carboxylic acid or amide, especially during aqueous work-up procedures.

  • Over-halogenated Species: If the synthesis involves chlorination or bromination steps, di- or tri-halogenated byproducts may form.[6]

Q2: Which purification method—recrystallization or column chromatography—is better for 3-chloro-1H-indazole-4-carbonitrile?

A2: The choice depends on the scale of your reaction, the nature of the impurities, and the required final purity. Neither method is universally "better"; they are complementary tools.

  • Recrystallization is often preferred for larger-scale purifications (>10 g) and for removing minor impurities with different solubility profiles. It is generally more cost-effective and can yield highly crystalline, solvent-free material if executed correctly.[7][8] It is particularly effective for separating the desired product from impurities that are either much more soluble or much less soluble in the chosen solvent system.

  • Flash Column Chromatography is ideal for small-scale reactions, for separating compounds with very similar polarities (like regioisomers), and when a very high degree of purity (>99%) is required, as it can remove a broader spectrum of impurities in a single operation.[9][10] However, it is more labor-intensive and consumes significant amounts of solvent.

The following table provides a comparative overview:

FeatureRecrystallizationFlash Column Chromatography
Ideal Scale Medium to Large (>5 g)Small to Medium (<10 g)
Throughput High; can be scaled up easily.Low; scaling can be challenging.
Solvent Consumption Relatively LowHigh
Cost-Effectiveness HighLow
Impurity Removal Effective for impurities with different solubilities.Effective for impurities with different polarities.
Typical Purity Good to Excellent (>98%)Excellent to High (>99.5%)
Labor Intensity ModerateHigh

Q3: How do I select an appropriate solvent system for purification?

A3: Solvent selection is the most critical parameter for successful purification.

  • For Recrystallization: The ideal solvent should dissolve the compound poorly at room temperature but completely at an elevated temperature.[7] For a molecule like 3-chloro-1H-indazole-4-carbonitrile, which has both polar (N-H, nitrile) and non-polar (chlorobenzene ring) characteristics, a mixed solvent system is often optimal.[7][8] Good starting points include ethanol/water, methanol/water, or ethyl acetate/hexane.[8] You would dissolve the crude material in the minimum amount of the hot "good" solvent (e.g., ethanol) and then slowly add the "poor" solvent (e.g., water) until persistent cloudiness appears, then clarify with a few drops of the hot good solvent before cooling.[7][11]

  • For Column Chromatography: The goal is to find a solvent system where your target compound has a retention factor (Rf) of ~0.3 on a TLC plate. A common starting point for indazole derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[9][10] For 3-chloro-1H-indazole-4-carbonitrile, a gradient of 10% to 50% ethyl acetate in hexanes is a logical starting point for method development.

Part 2: Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification.

Scenario 1: My product oiled out during recrystallization instead of forming crystals.

Potential Cause Explanation & Solution
Cooling Too Rapidly Rapid cooling does not give molecules sufficient time to align into a crystal lattice, resulting in an amorphous oil. Solution: Allow the hot, saturated solution to cool slowly to room temperature on a benchtop, insulated with glass wool if necessary, before moving it to an ice bath.[12]
Solution is Supersaturated If the concentration of the solute is too high, it can crash out of solution as an oil. Solution: Add a small amount (1-5% of total volume) of the hot primary solvent to the oiled mixture and reheat until a clear solution is formed. Then, allow it to cool slowly.
Presence of Insoluble Impurities Oily impurities can coat the desired compound, preventing proper crystal nucleation. Solution: Try to "scratch" the inside of the flask with a glass rod at the air-liquid interface to induce crystallization.[12] If that fails, redissolve the oil by heating, add a seed crystal from a previous successful batch (if available), and cool slowly.
Incorrect Solvent System The chosen solvent system may have a boiling point that is higher than the melting point of your compound, causing it to melt before it dissolves. Solution: Re-evaluate your solvent choice. Ensure the boiling point of the solvent is lower than the melting point of the pure compound (literature mp for 3-chloro-1H-indazole is ~149 °C).[13]

Scenario 2: I see multiple spots/streaking on the TLC after column chromatography.

Potential Cause Explanation & Solution
Column Overloading Too much crude material was loaded onto the column relative to the amount of silica gel. A general rule is a 1:30 to 1:100 mass ratio of crude material to silica. Solution: Repeat the chromatography with less material or a larger column.
Compound is Unstable on Silica Some nitrogen-containing heterocycles can interact strongly with the acidic silica gel, leading to streaking or degradation. Solution: Add 0.5-1% triethylamine (NEt₃) or ammonia to the mobile phase to neutralize the acidic sites on the silica gel. Perform a small-scale test first to ensure this doesn't cause other side reactions.
Poor "Dry Loading" Technique If the compound was loaded onto the column dissolved in a strong solvent, it will spread into a wide band, leading to poor separation. Solution: Adsorb the crude material onto a small amount of silica gel. After evaporating the solvent, the resulting free-flowing powder can be carefully layered on top of the column bed. This "dry loading" method ensures a tight initial band.
Incorrect Mobile Phase If the mobile phase is too polar, all compounds will move too quickly (high Rf) and co-elute. If it's not polar enough, they will move too slowly and bands will broaden due to diffusion. Solution: Re-optimize the mobile phase using TLC. Aim for an Rf of ~0.3 for the target compound and maximal separation from its nearest impurities.

Part 3: Experimental Protocols & Workflows

Workflow for Purification of Crude Reaction Mixture

The following diagram outlines a general decision-making workflow for purifying a crude reaction mixture of 3-chloro-1H-indazole-4-carbonitrile.

PurificationWorkflow Start Crude Reaction Mixture Workup Aqueous Work-up & Extraction Start->Workup CheckCrude Is the crude product a solid? Workup->CheckCrude Recrystallize Protocol 1: Recrystallization CheckCrude->Recrystallize  Yes Chromatography Protocol 2: Flash Column Chromatography CheckCrude->Chromatography  No (Oily) TLC Analyze purity by TLC/LCMS Recrystallize->TLC Chromatography->TLC Pure Pure Product (>98%) TLC->Pure  Yes Repurify Re-purify using alternative method TLC->Repurify  No Repurify->Recrystallize If Chromatography failed Repurify->Chromatography If Recrystallization failed

Caption: Decision workflow for purification.

Protocol 1: Purification by Recrystallization (Ethanol/Water System)

This protocol is a robust starting point for purifying gram-scale quantities of the target compound.

  • Dissolution: Place the crude solid (e.g., 5.0 g) in an Erlenmeyer flask with a stir bar. Add the minimum volume of hot ethanol (near boiling) required to fully dissolve the solid. This ensures the solution is saturated, maximizing recovery.[7][11]

  • Decolorization (Optional): If the solution is highly colored, add a small amount (1-2% by weight) of activated charcoal and boil for 2-3 minutes. The charcoal adsorbs high molecular weight colored impurities.[12]

  • Hot Filtration (Crucial if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask to remove the charcoal or any insoluble impurities.[11] This step must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Reheat the filtrate to a boil. Add hot deionized water dropwise while stirring until the solution becomes faintly turbid. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[7]

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[12]

  • Isolation: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[7] Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing & Drying: Wash the collected crystals with a small portion of ice-cold 1:1 ethanol/water, followed by a wash with ice-cold water to remove any residual mother liquor. Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This method is suitable for smaller scales or when recrystallization fails to remove key impurities.

  • TLC Analysis: Determine the optimal mobile phase by testing various ratios of ethyl acetate (EtOAc) and hexanes on a TLC plate. The ideal system will give the product an Rf value of approximately 0.3.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar mobile phase (e.g., 10% EtOAc in hexanes). Ensure the silica bed is compact and level.

  • Sample Loading: Dissolve the crude material in a minimal amount of a polar solvent (like dichloromethane or acetone). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) and evaporate the solvent to dryness to create a free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting the column with the initial low-polarity mobile phase. Collect fractions and monitor the elution by TLC. Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound.

  • Fraction Pooling & Evaporation: Once the fractions containing the pure product have been identified by TLC, combine them in a round-bottom flask. Remove the solvent using a rotary evaporator.

  • Final Drying: Place the resulting solid under high vacuum to remove any residual solvent.

Part 4: Purity Assessment

A multi-technique approach is recommended for a comprehensive purity assessment.[14]

Technique Information Provided Strengths & Weaknesses
HPLC-UV Provides quantitative purity (% area), detects UV-active impurities.Strengths: High precision and accuracy for quantification.[15] Weaknesses: Requires a chromophore; non-UV active impurities are not detected.
GC-MS Detects volatile and semi-volatile impurities, provides mass (and thus structural) information on impurities.Strengths: Excellent for identifying solvent residues and volatile byproducts.[14] Weaknesses: Not suitable for non-volatile or thermally labile compounds.
¹H NMR Confirms the structure of the main component and can be used for quantitative analysis (qNMR) against a standard. Detects proton-containing impurities.Strengths: Provides definitive structural confirmation.[14] Weaknesses: Less sensitive for detecting very minor impurities (<0.5%) compared to chromatography.
LC-MS Combines the separation power of HPLC with the identification power of mass spectrometry.Strengths: Ideal for identifying unknown impurities separated by HPLC. Weaknesses: Response factors can vary, making it less accurate for quantification than HPLC-UV without standards for each impurity.

References

  • HBCSE. (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]

  • University of California, Davis. (n.d.). Recrystallization. Retrieved from [Link]

  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705. Retrieved from [Link]

  • Aris, H., et al. (2012). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. Acta Crystallographica Section E, 68(Pt 1), o188. Retrieved from [Link]

  • Wang, C., et al. (2018). Magnesium-promoted nickel-catalysed chlorination of aryl halides and triflates under mild conditions. Supporting Information. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, January 29). Recrystallization. Retrieved from [Link]

  • Al-Suraify, S. M. T., et al. (2020). Synthesis of New Nitrogenous Derivatives Based On 3-Chloro-1-methyl-1H-indazole. International Journal of Pharmaceutical Research, 12(Suppl 1), 793-810. Retrieved from [Link]

  • Jin, L., et al. (2024). Practical synthesis of 7-bromo-4-chloro-1H-indazol-3-amine: an important intermediate to Lenacapavir. ChemRxiv. Retrieved from [Link]

  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. MDPI. Retrieved from [Link]

  • Xu, Y., et al. (2020). Preparation of 1H-Indazole-3-carbonitrile. Organic Syntheses, 97, 314-326. Retrieved from [Link]

  • Xu, Y., et al. (2020). Preparation of 1 H ‐Indazole‐3‐Carbonitrile. ResearchGate. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Google Patents. (2012). CN101948433B - Method for separating and purifying substituted indazole isomers.
  • Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Pharmaceuticals, 15(11), 1369. Retrieved from [Link]

  • Georganics. (n.d.). 3-Chloro-1H-indazole. Retrieved from [Link]

  • Jin, L., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Semantic Scholar. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. NIMS University. Retrieved from [Link]

  • Agilent Technologies. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • Senda, S., et al. (1984). Practical synthesis of 1H-indazole-3-carboxylic acid and its derivatives. Gifu Pharmaceutical University. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Solubility Enhancement for 3-Chloro-indazole Intermediates

The following technical guide is designed to assist researchers and process chemists in overcoming solubility challenges associated with 3-chloro-1H-indazole and its functionalized intermediates. Core Chemical Profile &...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed to assist researchers and process chemists in overcoming solubility challenges associated with 3-chloro-1H-indazole and its functionalized intermediates.

Core Chemical Profile & Solubility Physics

To solve solubility issues, we must first understand the molecular behavior of the substrate. 3-Chloro-1H-indazole (CAS 29110-74-5) presents a classic "brick dust" profile common in kinase inhibitor intermediates.

  • Lipophilicity: The planar aromatic bicyclic system encourages strong

    
    -
    
    
    
    stacking in the solid state, leading to high lattice energy.
  • Acidity/Basicity:

    • Weak Acid (N1-H): The chlorine atom at position 3 is electron-withdrawing, slightly increasing the acidity of the N1 proton compared to unsubstituted indazole (pKa

      
       13.8). It can be deprotonated by strong bases (NaH, KOtBu).
      
    • Very Weak Base (N2): The electron-withdrawing chlorine significantly reduces the basicity of N2. Unlike simple pyridines, forming stable salts with weak acids is difficult; strong mineral acids (HCl) may form salts, but they are prone to hydrolysis.

Module 1: Solvent Selection & Stock Preparation

Q: What is the optimal solvent system for preparing high-concentration stock solutions (>50 mM)?

Recommendation: For biological assays or chemical stock, DMSO (Dimethyl sulfoxide) is the gold standard, followed by DMF (Dimethylformamide) .

  • Mechanism: These dipolar aprotic solvents disrupt the strong intermolecular Hydrogen bonding (N-H

    
     N) and 
    
    
    
    -stacking of the indazole core.
  • Protocol:

    • Weigh the solid into a glass vial (avoid polystyrene).

    • Add DMSO to reach 80% of target volume.

    • Vortex for 30 seconds. If undissolved, sonicate at 40°C for 5 minutes.

    • Make up to volume.[1]

    • Note: 3-chloro-indazole is stable in DMSO at RT, but avoid prolonged heating >60°C to prevent potential decomposition or chlorination side-reactions.

Q: My compound precipitates when I dilute my DMSO stock into aqueous buffer. How do I fix this?

Troubleshooting: This is a "crash-out" event caused by the hydrophobic effect. The water forces the lipophilic indazole molecules to aggregate. Solutions:

  • Intermediate Dilution Step: Do not pipette 100% DMSO stock directly into buffer. Perform an intermediate dilution in PEG-400 or Ethanol .

    • Workflow: DMSO Stock

      
       1:10 dilution in PEG-400 
      
      
      
      Final dilution in Buffer.
  • Add Surfactants: Include 0.05% Tween-80 or 0.1% Pluronic F-68 in your assay buffer before adding the compound. This creates micelles that sequester the hydrophobic indazole.

Q: Are there "Green" alternatives to DMF/DMSO for process chemistry?

Recommendation: Yes. 2-MeTHF (2-Methyltetrahydrofuran) is a superior alternative.

  • Why: It has higher lipophilicity than THF, allowing for better solubility of the chloro-indazole while being immiscible with water (simplifying workup).

  • Data: In similar amino-indazole intermediates, 2-MeTHF allowed for high-concentration reactions (up to 5 volumes) where toluene failed.

Module 2: Purification & Workup Strategies

Q: How do I remove high-boiling solvents (DMSO/DMF) without crashing out my product as an oil?

Protocol: Direct evaporation of DMSO is difficult. Use a LiCl wash to extract the solvent into the aqueous phase.[2]

Step-by-Step Protocol:

  • Dilute the reaction mixture with Ethyl Acetate (EtOAc) or 2-MeTHF (ratio 10:1 organic to original DMSO volume).

  • Wash the organic layer 3 times with 5% Aqueous LiCl solution .

    • Mechanism:[3] DMSO partitions preferentially into the high-ionic-strength LiCl aqueous phase.

  • Wash once with brine.

  • Dry over Na

    
    SO
    
    
    
    and concentrate.
Q: Column chromatography is failing (tailing). How can I purify via crystallization?

Case Study Insight: For 3-chloro-indazole derivatives (specifically amino-substituted), a binary solvent system of Methanol/Water (80:20) has proven highly effective.[4]

  • Method: Dissolve crude material in MeOH at reflux (65°C). Slowly add water until slight turbidity persists. Cool slowly to RT, then to 4°C.

  • Yield/Purity: Literature reports on analogous 7-bromo-4-chloro-indazoles show purity increasing from ~70% to >97% with this method.

Module 3: Salt Formation & Chemical Modification

Q: Can I improve solubility by making a salt?

Critical Analysis: It depends on the specific substitution pattern of your intermediate.

Structural FeatureStrategyRecommendation
Core 3-Cl-Indazole N1-Metal Salt Use NaH or KOtBu to form the sodium/potassium salt. Warning: Highly basic and hygroscopic. Good for reactions, poor for storage/bioassay.
Amino-Side Chain Acid Salt If you have an amine tail (e.g., piperazine, amine), form the HCl or Mesylate salt. This is the most robust method for aqueous solubility.
No Ionizable Groups Cocrystal/Dispersion Do not attempt salt formation. Use Amorphous Solid Dispersion (ASD) with polymers like HPMC-AS or PVP.

Visualization: Decision Workflows

Figure 1: Solubility Optimization Decision Tree

Caption: A logic-based workflow to select the correct solubilization strategy based on the chemical structure of the indazole intermediate.

SolubilityTree Start Start: 3-Chloro-indazole Solubility Issue CheckStruct Does structure have Basic Side Chain (e.g., amine)? Start->CheckStruct YesBasic Yes CheckStruct->YesBasic Has Amine NoBasic No CheckStruct->NoBasic Core Only SaltScreen Perform Salt Screen: 1. HCl 2. Methanesulfonic Acid 3. Tartaric Acid YesBasic->SaltScreen ResultSalt Isolate Stable Salt (High Aqueous Solubility) SaltScreen->ResultSalt CheckApp Application Type? NoBasic->CheckApp AppBio Bioassay / In Vitro CheckApp->AppBio AppChem Chemical Synthesis CheckApp->AppChem DMSO Dissolve in DMSO AppBio->DMSO SolventSwitch Switch to Polar Aprotic: DMF, DMAc, NMP AppChem->SolventSwitch Cosolvent Dilute with PEG-400 or Add Tween-80 DMSO->Cosolvent Precipitation? Temp Increase Temp > 60°C (Check Stability) SolventSwitch->Temp Still Insoluble?

Figure 2: High-Boiling Solvent Removal Workflow

Caption: Step-by-step extraction protocol for removing DMSO/DMF from reaction mixtures to recover solid indazole.

WorkupFlow Step1 Reaction Mixture (in DMSO/DMF) Step2 Dilute with EtOAc or 2-MeTHF (10x Volume) Step1->Step2 Step3 Wash 3x with 5% LiCl (aq) Step2->Step3 Extracts DMSO into Aqueous Step4 Wash 1x with Brine Step3->Step4 Step5 Dry (Na2SO4) & Concentrate Step4->Step5 Pure Organic Phase

Summary Data Tables

Table 1: Solvent Compatibility Guide for 3-Chloro-indazole
SolventSolubility RatingApplication NotesRemoval Difficulty
DMSO Excellent (***** )Primary stock solvent; Bioassays.High (Lyophilize or LiCl wash)
DMF Very Good (**** )Chemical synthesis; Peptide coupling.High (LiCl wash)
2-MeTHF Good (*** )Process chemistry; Green alternative.Low (Rotovap)
Methanol Moderate (** )Crystallization (with water); HPLC mobile phase.Low
Water Poor (*)Anti-solvent for precipitation.N/A
DCM Moderate (** )Extraction; Chromatography.Low
Table 2: Crystallization Solvent Systems
SystemRatio (v/v)MethodOutcome
MeOH / Water 80 : 20Heat to reflux, add water, slow cool.[4][5]High purity crystals; removes polar impurities.
IPA / Heptane 1 : 3Dissolve in IPA, add Heptane as anti-solvent.Good for removing lipophilic impurities.
Ethanol 100%Evaporative crystallization.Suitable for scale-up if solubility allows.

References

  • National Institutes of Health (NIH). (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC1112345. Retrieved from [Link]

  • University of Rochester. (n.d.). Workup for Reactions in DMF or DMSO. Department of Chemistry. Retrieved from [Link]

  • PubChem. (2025).[6][7] 3-Chloro-1H-indazole Compound Summary. CID 95894.[6][8] Retrieved from [Link]

Sources

Optimization

Technical Support Portal: Troubleshooting C3-Chloro Reactivity in Suzuki-Miyaura Coupling

Ticket ID: #SZK-C3-CL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming oxidative addition barriers in C3-chlorinated N-heterocycles and unactivated aryl chlorides. Diagnostic Triage:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SZK-C3-CL-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Overcoming oxidative addition barriers in C3-chlorinated N-heterocycles and unactivated aryl chlorides.

Diagnostic Triage: The "Is it Plugged In?" Checklist

Before redesigning your synthesis, run through this rapid diagnostic matrix. 60% of failures with C3-chloro substrates stem from environmental factors rather than catalytic insufficiency.

SymptomProbable CauseImmediate Action
0% Conversion Catalyst Poisoning / OxidationCheck solvent degassing (sparge Ar for >20 min). Ensure reaction is not black immediately upon heating (sign of Pd crash-out).
<10% Yield (SM remaining) Failed Oxidative AdditionThe Core Issue. The C3-Cl bond is too strong for standard Pd(PPh3)4 or Pd(dppf)Cl2 systems. Switch to Tier 1 Catalysts (See Section 3).
SM consumed, no Product ProtodeboronationThe boronic acid hydrolyzed before coupling. Switch base to K3PO4 or KF; reduce water ratio; add boronic acid in portions.
Homocoupling (Ar-Ar) Oxygen IngressOxygen is promoting oxidative homocoupling of the boronate.[1] Re-evaluate inert atmosphere techniques.

The Core Issue: Why is C3-Chloro So Stubborn?

To fix the reaction, you must understand the electronic landscape of your substrate.

The "Unactivated" Trap: In nitrogen heterocycles (pyridines, quinolines), the positions ortho (C2) and para (C4) to the nitrogen are electron-deficient. This facilitates nucleophilic attack, but also aids oxidative addition (to a degree) by lowering the LUMO energy.

  • C2-Cl: Reactive, but prone to catalyst poisoning (N-coordination to Pd).

  • C3-Cl: The "Goldilocks" failure zone. It is meta to the nitrogen, meaning it lacks the inductive activation of C2/C4. It behaves like a deactivated chlorobenzene. The C-Cl bond strength (~95 kcal/mol) presents a high kinetic barrier to oxidative addition, which is the rate-determining step (RDS).

The Solution Logic: Since the substrate won't help you, the catalyst must do the heavy lifting. You need a ligand that is electron-rich (to push electron density onto Pd, accelerating oxidative addition) and bulky (to force reductive elimination and prevent dimerization).

Strategic Solutions: The "Hardware" Upgrade

Do not use simple triphenylphosphine or bidentate ligands like dppf for C3-chloro substrates. They lack the electron density required to break the C3-Cl bond.[2]

Option A: The Buchwald Ligand Suite (Dialkylbiaryl Phosphines)

These are the industry standard for unactivated aryl chlorides.

  • XPhos / SPhos: Excellent starting points. The bulky biaryl backbone prevents palladacycle formation and boosts stability.

  • RuPhos: Specifically designed for electron-poor secondary amines, but highly effective for sterically hindered chlorides.

  • CM-Phos: Often superior for heteroaryl chlorides where protodeboronation is a side reaction.

Recommendation: Use Pre-formed Catalysts (e.g., XPhos Pd G4 ).

  • Why? Generating the active species from Pd(OAc)2 + Ligand in situ is inconsistent. G4 precatalysts activate immediately upon mild heating, ensuring the correct L:Pd ratio.

Option B: The NHC Route (Pd-PEPPSI)

If phosphines fail, switch to N-Heterocyclic Carbenes (NHCs).

  • Catalyst: Pd-PEPPSI-IPent or Pd-PEPPSI-IPr .

  • Mechanism: The "throw-away" 3-chloropyridine ligand on the precatalyst stabilizes the Pd(II) species but dissociates easily to reveal the "hot" 12-electron Pd-NHC species. These are hyper-active for oxidative addition.

Visualizing the Decision Pathway

TroubleshootingFlow Start Start: C3-Chloro Suzuki Coupling Low Yield / No Reaction CheckOx Is the reaction turning black immediately? Start->CheckOx Degas Action: Improve Degassing (Sparge Ar 30min) CheckOx->Degas Yes CheckSM Is Starting Material (SM) consumed? CheckOx->CheckSM No Proto Issue: Protodeboronation Action: Switch Base to K3PO4 Add Boronic Acid (1.5 eq) CheckSM->Proto Yes (SM gone, no prod) OxAdd Issue: Failed Oxidative Addition (Rate Limiting Step) CheckSM->OxAdd No (SM remains) LigandSelect Select High-Activity System OxAdd->LigandSelect Buchwald Option A: Buchwald G3/G4 (XPhos, SPhos, RuPhos) Good for general cases LigandSelect->Buchwald PEPPSI Option B: Pd-PEPPSI-IPent Good for steric bulk & high stability LigandSelect->PEPPSI Solvent Solvent System: 1,4-Dioxane/H2O (4:1) or Toluene/H2O (10:1) Buchwald->Solvent PEPPSI->Solvent

Caption: Troubleshooting logic flow for diagnosing stalled Suzuki couplings of deactivated aryl chlorides.

The "Nuclear Option" Protocol (High-Reactivity Screen)

If standard conditions (Pd(PPh3)4/Na2CO3) failed, run this screen. This protocol uses XPhos Pd G4 , which is robust and highly active for chlorides.

Materials
  • Substrate: C3-Chloroheterocycle (1.0 equiv)

  • Boronic Acid: 1.5 equiv (Excess is crucial to combat deboronation)

  • Catalyst: XPhos Pd G4 (2-3 mol%)

  • Base: K3PO4 (tribasic potassium phosphate) (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Methodology
  • Charge Solids: Add substrate, boronic acid, K3PO4, and XPhos Pd G4 to a reaction vial equipped with a stir bar.

    • Note: Weighing the catalyst in air is fine, but do it quickly.

  • Seal & Purge: Cap the vial with a septum. Evacuate and backfill with Argon (x3).

  • Solvent Prep: In a separate flask, sparge the Dioxane/Water mixture with Argon for 20 minutes. Do not skip this. Oxygen kills the active Pd(0) species required for the difficult C3-Cl insertion.

  • Addition: Syringe the degassed solvent into the reaction vial.

  • Reaction: Heat to 100°C for 2-4 hours.

    • Why 100°C? Breaking the C-Cl bond has a high activation energy. 60-80°C is often insufficient for C3-chlorides.

  • Analysis: Check conversion via LCMS.

    • If SM remains: Increase Temp to 120°C (switch solvent to n-Butanol if using open vessel, or use microwave).

    • If De-borylated Ar-H forms: Switch base to KF (Potassium Fluoride) and use minimal water (THF/H2O 10:1).

Mechanistic Visualization: The Bottleneck

CatalyticCycle Pd0 Pd(0)-L (Active Species) OxAdd Oxidative Addition (The Barrier!) Pd0->OxAdd Slow for C3-Cl PdII_ArX L-Pd(II)-Ar-Cl OxAdd->PdII_ArX TransMet Transmetalation (+ Ar-B(OH)2 / Base) PdII_ArX->TransMet PdII_ArAr L-Pd(II)-Ar-Ar TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Product Product Ar-Ar RedElim->Product

Caption: The Suzuki catalytic cycle highlighting Oxidative Addition as the rate-limiting step for C3-Chloro substrates.

Frequently Asked Questions (FAQ)

Q: Can I use Pd(dppf)Cl2? It worked for my bromo-analog. A: Likely not. The bond dissociation energy of C-Cl (~96 kcal/mol) is significantly higher than C-Br (~81 kcal/mol). Pd(dppf)Cl2 is generally not electron-rich enough to facilitate oxidative addition into unactivated C3-chlorides. You need the "push" from alkyl-rich ligands like XPhos or NHCs [1].

Q: My boronic acid is disappearing, but I see no product. A: This is protodeboronation . Heteroaryl boronic acids are notoriously unstable.

  • Fix 1: Switch to MIDA boronates or Potassium Trifluoroborates (BF3K) . These are slow-release reservoirs of the active boronic acid.

  • Fix 2: Use a weaker base (K2CO3) or anhydrous conditions (CsF in Dioxane) [2].

Q: Should I use Microwave irradiation? A: Yes. Microwave heating is highly recommended for C3-chlorides. It allows you to superheat the solvent (e.g., 140°C in dioxane) safely, providing the activation energy needed to overcome the oxidative addition barrier without prolonged exposure that degrades the catalyst [3].

References

  • Buchwald Ligands for Aryl Chlorides: Anderson, K. W., & Buchwald, S. L. (2005). General catalysts for the Suzuki-Miyaura and Sonogashira coupling reactions of aryl chlorides and for the coupling of challenging substrate combinations in water. Angewandte Chemie International Edition, 44(38), 6173-6177.

  • Protodeboronation Mechanisms: Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids: Analysis of Stability and Strategies for Mitigation. Angewandte Chemie International Edition, 55(37), 11220-11224.

  • PEPPSI Catalyst Applications: Organ, M. G., et al. (2009). Pd-PEPPSI-IPent: An Active, Sterically Demanding Cross-Coupling Catalyst and Its Application in the Synthesis of Tetra-Ortho-Substituted Biaryls.[3] Angewandte Chemie, 48(13), 2383-2387.

Sources

Troubleshooting

preventing over-chlorination during synthesis of 3-chloro-1H-indazole-4-carbonitrile

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of 3-chloro-1H-indazole-4-carbonitrile. This guide is designed to provide expert advice an...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-chloro-1H-indazole-4-carbonitrile. This guide is designed to provide expert advice and troubleshooting strategies to navigate the complexities of this synthesis, with a particular focus on the critical challenge of preventing over-chlorination. The indazole core is a privileged scaffold in medicinal chemistry, and precise control over its functionalization is paramount for successful drug discovery programs.[1][2] This document offers field-proven insights to help you optimize your reaction, maximize yield, and ensure the purity of your target compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis. The question-and-answer format is designed to provide rapid, actionable solutions to common problems.

Question 1: I'm observing significant amounts of di-chlorinated and other polychlorinated species in my crude product. What is causing this over-chlorination?

Answer: Over-chlorination is the most common side reaction in this synthesis and typically stems from several factors related to the reactivity of the chlorinating agent and the reaction conditions. The indazole ring system, while containing deactivating nitrile and chloro-substituents, can still undergo further electrophilic substitution on the benzene portion of the molecule under forcing conditions.

  • Causality: The primary cause is often an excess of the chlorinating agent, most commonly thionyl chloride (SOCl₂) or sulfuryl chloride (SO₂Cl₂), or elevated reaction temperatures. Direct C-H chlorination of the indazole ring is a known pathway, and its regioselectivity is highly dependent on the conditions.[1] Once the desired 3-chloro product is formed, it can compete with the starting material for the chlorinating agent, leading to undesired polychlorinated byproducts.

  • Mechanism Insight: The chlorination at the 3-position is mechanistically distinct from subsequent chlorinations on the aromatic ring. The initial reaction at the 3-position is often facilitated by the tautomeric nature of the indazole ring. However, subsequent chlorinations are typically electrophilic aromatic substitutions on the electron-rich benzene ring, which are promoted by harsh conditions.

Recommended Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of your chlorinating agent. Begin with 1.05-1.2 equivalents. A large excess is the most frequent cause of over-chlorination.

  • Temperature Management: Maintain the lowest effective temperature. Start reactions at 0 °C and allow them to slowly warm to room temperature. Avoid high temperatures unless reaction monitoring indicates it is absolutely necessary.

  • Slow Addition: Add the chlorinating agent dropwise to a cooled solution of the 1H-indazole-4-carbonitrile. This maintains a low instantaneous concentration of the reagent, favoring the more reactive initial chlorination and minimizing side reactions.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Quench the reaction as soon as the starting material is consumed to prevent the formation of over-chlorinated products.

Question 2: My reaction is very slow or stalls, leaving a high percentage of unreacted 1H-indazole-4-carbonitrile. How can I drive the reaction to completion without causing over-chlorination?

Answer: A stalled reaction indicates that the activation energy for the desired chlorination is not being met under the current conditions. The key is to gently increase reactivity without creating an environment that favors over-chlorination.

  • Causality: This issue often arises from insufficient activation of the chlorinating agent, low reaction temperature, or the use of a solvent that does not adequately facilitate the reaction. The electron-withdrawing nitrile group at the 4-position deactivates the indazole ring, making it less nucleophilic and slowing the rate of chlorination compared to an unsubstituted indazole.

Recommended Solutions:

  • Solvent Choice: The choice of solvent is critical. While chlorinated solvents like dichloromethane (DCM) or chloroform are common, more polar aprotic solvents like N,N-Dimethylformamide (DMF) can be used catalytically or as a co-solvent. DMF can form a Vilsmeier-Haack type intermediate with thionyl chloride, which is a more potent chlorinating species.[3]

  • Controlled Heating: If the reaction is stalled at room temperature, gradually increase the temperature to 40-50 °C and monitor closely by TLC/HPLC. A modest increase in temperature can significantly increase the reaction rate.

  • Catalytic Additives: The addition of a catalytic amount of a tertiary amine base, like pyridine, can accelerate the reaction. The base can deprotonate the indazole N-H, increasing its nucleophilicity. However, be cautious, as this can also alter the reaction mechanism and potentially affect stereochemistry if applicable.[4]

Question 3: I've successfully synthesized the 3-chloro-1H-indazole-4-carbonitrile, but I'm struggling to purify it from the remaining starting material and over-chlorinated byproducts. What's the best purification strategy?

Answer: Purification requires a method that can effectively separate compounds with similar polarities.

  • Causality: The target compound, starting material, and over-chlorinated byproducts are all relatively non-polar aromatic compounds with similar functional groups, making separation challenging.

Recommended Solutions:

  • Column Chromatography: Flash column chromatography on silica gel is the most effective method.[5][6]

    • Solvent System: A gradient elution is recommended. Start with a non-polar solvent system (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 7:3 Hexane:Ethyl Acetate). The less polar, over-chlorinated byproducts will typically elute first, followed by your desired product, and finally the more polar starting material.

    • Monitoring: Monitor the fractions carefully using TLC to ensure a clean separation.

  • Recrystallization: If the crude product is of reasonable purity (>85-90%), recrystallization can be an effective final purification step.

    • Solvent Selection: Test various solvent systems. A good starting point is a binary system like ethanol/water or ethyl acetate/hexane.[6] The goal is to find a system where the desired compound is soluble at high temperatures but sparingly soluble at room temperature or below, while impurities remain in solution.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for the chlorination of an indazole at the 3-position using thionyl chloride (SOCl₂)?

The reaction of an N-unsubstituted indazole with thionyl chloride is thought to proceed through the formation of an intermediate N-sulfinyl chloride, followed by an intramolecular rearrangement and loss of sulfur dioxide. The indazole first acts as a nucleophile, attacking the sulfur atom of SOCl₂. This is often the rate-limiting step. The subsequent rearrangement places the chlorine atom at the C3 position.

Chlorination Mechanism Indazole 1H-Indazole-4-carbonitrile Intermediate1 N-Sulfinyl Chloride Intermediate Indazole->Intermediate1 + SOCl₂ HCl HCl Indazole->HCl - HCl SOCl2 SOCl₂ TransitionState Rearrangement (SNi-like) Intermediate1->TransitionState Product 3-chloro-1H-indazole-4-carbonitrile TransitionState->Product SO2 SO₂ TransitionState->SO2 eliminates

Caption: Proposed mechanism for C3-chlorination of indazole.

Q2: Are there alternative, potentially milder, chlorinating agents I can use to avoid over-chlorination?

Yes, several other reagents can be used, which may offer better selectivity depending on your substrate.

ReagentAdvantagesDisadvantages
N-Chlorosuccinimide (NCS) Milder, easier to handle, often provides higher selectivity.May require a catalyst (e.g., acid) or photo-initiation; can be slower.
Sulfuryl Chloride (SO₂Cl₂) Highly reactive, can be effective at low temperatures.Very reactive, can easily lead to over-chlorination if not controlled carefully.
Phosphorus Oxychloride (POCl₃) Commonly used for similar heterocycles.Often requires higher temperatures; can act as a dehydrating agent.[7]

Q3: How does the position of the nitrile group at C4 influence the chlorination reaction?

The nitrile group (C≡N) is a strong electron-withdrawing group. Its presence at the C4 position has two main effects:

  • Deactivation: It deactivates the entire aromatic system towards electrophilic attack, making the initial chlorination at C3 more challenging than in an unsubstituted indazole. This is why the reaction may require heating or catalytic activation.

  • Directing Effect: By withdrawing electron density, it helps to make the C3 position relatively more susceptible to nucleophilic attack in the mechanistic cycle, guiding the chlorination to the desired position.

Workflow and Decision Making

The following diagram outlines a logical workflow for troubleshooting and optimizing the synthesis.

Troubleshooting Workflow Start Start Synthesis: 1.1 eq. SOCl₂, DCM, 0°C to RT Monitor Monitor by TLC/LCMS after 2h Start->Monitor Complete Reaction Complete? (No SM) Monitor->Complete OverChlorination Over-chlorination Detected Monitor->OverChlorination Side products form early Analysis Analyze Crude Product Stalled Stalled Reaction (High SM) Complete->Stalled No GoodResult Clean Conversion Complete->GoodResult Yes Optimize_Stalled Action: 1. Add cat. DMF 2. Warm to 40°C Stalled->Optimize_Stalled Optimize_OverChlor Action: 1. Reduce SOCl₂ to 1.05 eq. 2. Maintain T < 25°C 3. Slow addition OverChlorination->Optimize_OverChlor Purify Proceed to Purification GoodResult->Purify Optimize_Stalled->Start Retry Optimize_OverChlor->Start Retry

Caption: Decision tree for synthesis optimization.

Experimental Protocol: Controlled Mono-chlorination

This protocol is a starting point and should be optimized based on reaction monitoring.

Materials:

  • 1H-indazole-4-carbonitrile

  • Thionyl chloride (SOCl₂)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous (optional, catalytic)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 1H-indazole-4-carbonitrile (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous DCM (approx. 10-15 mL per gram of starting material).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Reagent Addition: Add thionyl chloride (1.1 eq) dropwise via the dropping funnel over 15-20 minutes. Maintain the internal temperature below 5 °C during the addition. Optional: If the reaction is known to be sluggish, add 1-2 drops of anhydrous DMF to the reaction mixture before adding the thionyl chloride.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature.

  • Monitoring: Monitor the reaction progress every 1-2 hours using TLC (e.g., 3:1 Hexane:Ethyl Acetate). The reaction is complete when the starting material spot is no longer visible.

  • Quenching: Once complete, cool the reaction mixture back to 0 °C and slowly quench by adding it to a stirred beaker of saturated aqueous sodium bicarbonate solution. Caution: Gas evolution (SO₂, CO₂) will occur. Ensure adequate ventilation in a fume hood.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • Beilstein Journals. (2022). Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(3-Chloro-1H-indazol-5-yl)-4-methoxybenzenesulfonamide. PMC. Retrieved from [Link]

  • Master Organic Chemistry. (2014). SOCl2 Mechanism For Alcohols To Alkyl Halides: SN2 versus SNi. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

  • Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-chloro-1-phenyl-propyl)-1H-indazole-4-carbonitrile. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC. Retrieved from [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. Retrieved from [Link]

  • Enyeribe, P. A. (2019). STUDIES ON THE CHLORINATION OF IMIDAZOLE. J. Chem Soc. Nigeria, 44(5), 832-840. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2008). Chlorination/cyclodehydration of amino alcohols with SOCl2: an old reaction revisited. PubMed. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 3-chloro-1H-indazole. Retrieved from [Link]

  • Reddit. (2021). Indazole synthesis discussion.. Mechanism of this reaction?. Retrieved from [Link]

  • HETEROCYCLES. (1996). practical synthesis of 1h-indazole-3-carboxylic acid and its derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN107805221A - Method for preparing 1H-indazole derivative.
  • National Center for Biotechnology Information. (n.d.). Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. PMC. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. PMC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Indazole. Retrieved from [Link]

  • Sami Publishing Company. (2022). Ammonium Chloride Catalyzed Green Synthesis, Characterization of Substituted 1-H-Indazole Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Preparation of 1H-Indazole-3-carbonitrile. Retrieved from [Link]

  • Wikipedia. (n.d.). Thionyl chloride. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Technical Characterization Guide: 3-chloro-1H-indazole-4-carbonitrile

Topic: 1H NMR Characterization of 3-chloro-1H-indazole-4-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Structural Imperative...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Characterization of 3-chloro-1H-indazole-4-carbonitrile Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Structural Imperative

In the development of kinase inhibitors and small-molecule therapeutics, 3-chloro-1H-indazole-4-carbonitrile serves as a critical scaffold. Its unique substitution pattern—combining a halogen at C3 for steric/electronic modulation and a nitrile at C4 for hydrogen bonding or further derivatization—presents specific characterization challenges.

This guide provides a definitive technical framework for characterizing this molecule using 1H NMR spectroscopy . Unlike standard characterization reports, we objectively compare this protocol against alternative solvents and structural isomers, ensuring you can distinguish the target molecule from common synthetic byproducts like the 5-carbonitrile regioisomer.

The Primary Characterization: 1H NMR Analysis

Solvent of Choice: DMSO-d6[1]

For polar indazoles, DMSO-d6 is the superior solvent compared to CDCl3. It disrupts intermolecular hydrogen bonding, sharpening the signals, and ensures the labile N-H proton is visible, which is often lost in chloroform due to rapid exchange or poor solubility.

Predicted Spectral Assignment (400 MHz, DMSO-d6):

Proton PositionChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (

, Hz)
Mechanistic Rationale
NH (1) 13.5 – 14.2Broad Singlet1HN/AHighly acidic pyrrole-like proton; deshielded by aromatic ring current and H-bonding.
H-5 7.75 – 7.85Doublet (d)1H8.0 – 8.5Ortho to CN. The nitrile group is strongly electron-withdrawing, deshielding H-5 significantly.
H-7 7.60 – 7.70Doublet (d)1H8.0 – 8.5Proximity to N1. Inductive effect from the pyrazole nitrogen.
H-6 7.45 – 7.55Triplet (dd)1H7.5 – 8.5Meta to CN. Experiences less deshielding than H-5; couples to both H-5 and H-7.

Technical Insight: The defining feature of the 4-carbonitrile isomer is the continuous spin system (H5-H6-H7) . You will observe a d-t-d (doublet-triplet-doublet) pattern in the aromatic region, representing three adjacent protons.

Comparative Analysis: Alternatives & Distinctions

This section objectively compares the target characterization workflow against common alternatives (different solvents) and potential pitfalls (structural isomers).

FeatureDMSO-d6 (Recommended) CDCl3 (Alternative) Verdict
Solubility High. Dissolves polar nitrile/indazole core easily.Low to Moderate. Aggregation may occur.[2]DMSO-d6 Wins for reproducibility.
NH Detection Visible. Appears as a distinct broad singlet >13 ppm.Invisible/Broad. Often lost to exchange or broadening.DMSO-d6 Wins for confirming the 1H-tautomer.
Resolution Sharp peaks; distinct splitting.Potential broadening due to aggregation.DMSO-d6 Wins.
Water Peak ~3.33 ppm (can interfere with aliphatics, not aromatics).~1.56 ppm (rarely interferes).Neutral for this aromatic molecule.

A common synthetic failure mode is the production of 3-chloro-1H-indazole-5-carbonitrile instead of the 4-CN target. 1H NMR is the fastest method to distinguish them without requiring X-ray crystallography.

  • Target (4-CN): Contains three adjacent protons (H5, H6, H7).

    • Pattern: Doublet — Triplet — Doublet.

  • Alternative (5-CN): Contains two adjacent protons (H6, H7) and one isolated proton (H4).

    • Pattern:Singlet (H4) — Doublet (H6) — Doublet (H7).

Critical Check: If you see a sharp singlet in the aromatic region (approx 8.0-8.5 ppm), you have likely synthesized the 5-carbonitrile isomer, not the 4-carbonitrile.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity (E-E-A-T), follow this step-by-step protocol.

Step 1: Sample Preparation

  • Weigh 5–10 mg of the solid 3-chloro-1H-indazole-4-carbonitrile.

  • Add 0.6 mL of DMSO-d6 (99.9% D).

  • Validation: Ensure the solution is clear. If cloudy, sonicate for 30 seconds. Do not filter through cotton unless necessary, as cellulose fibers can introduce impurity signals.

Step 2: Acquisition Parameters (400 MHz or higher)

  • Pulse Sequence: Standard proton (zg30 or equivalent).

  • Scans (NS): 16 (sufficient for >5 mg); increase to 64 if <2 mg.

  • Relaxation Delay (D1): Set to 2.0 seconds minimum.

    • Reasoning: Aromatic protons and nitriles have longer T1 relaxation times. A short D1 (<1s) will suppress integration values, leading to incorrect proton counting.

  • Spectral Width: -2 to 16 ppm (to capture the downfield NH).

Step 3: Processing & Integration

  • Phasing: Apply manual phasing. Autophasing often fails on the broad NH peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the baseline, ensuring accurate integration of the aromatic multiplets.

  • Referencing: Set the residual DMSO quintet to 2.50 ppm .

Visualization: Characterization Logic Flow

The following diagram illustrates the decision logic for validating the structure and ruling out isomers.

NMR_Workflow Start Start: Crude Solid Solvent Dissolve in DMSO-d6 Start->Solvent CheckNH Check >13.0 ppm Solvent->CheckNH CheckNH->Solvent NH Absent (Check Water/Dry) IsomerCheck Analyze Aromatic Splitting (7.4 - 8.0 ppm) CheckNH->IsomerCheck NH Visible Result4CN Pattern: d - t - d (3 Adjacent Protons) IsomerCheck->Result4CN Continuous System Result5CN Pattern: s - d - d (Isolated H4 detected) IsomerCheck->Result5CN Isolated Proton ResultUnknown Pattern: Complex/Broad (Mixture or Polymer) IsomerCheck->ResultUnknown Undefined Conclusion Identity Confirmed: 3-chloro-1H-indazole-4-CN Result4CN->Conclusion

Caption: Logic flow for distinguishing the 4-carbonitrile target from its 5-carbonitrile regioisomer using 1H NMR splitting patterns.

References

  • BenchChem. (n.d.). 3-Chloro-1-methyl-4-indazolecarbonitrile - Proton (¹H) NMR Analysis. Retrieved from

  • Organic Syntheses. (2020).[3][4] Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.[3] Retrieved from

  • National Institutes of Health (NIH). (2024). Differentiation of regioisomeric N-alkylation of some indazoles by advanced NMR techniques. PubMed.[2] Retrieved from

  • PubChem. (2025).[2] 3-Chloro-1H-indazole Compound Summary. Retrieved from

  • Beilstein Journals. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. Retrieved from

Sources

Comparative

Technical Comparison: Structural Elucidation of 3-Chloro vs. 4-Chloro Indazole via NOESY

Executive Summary In drug discovery, the indazole scaffold is a privileged structure.[1] However, distinguishing between 3-chloroindazole and 4-chloroindazole regioisomers is a notorious analytical trap.[1] Both isomers...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In drug discovery, the indazole scaffold is a privileged structure.[1] However, distinguishing between 3-chloroindazole and 4-chloroindazole regioisomers is a notorious analytical trap.[1] Both isomers possess four aromatic protons with similar splitting patterns in 1D


H NMR, often leading to ambiguous assignments.[1]

This guide provides a definitive protocol for distinguishing these isomers using Nuclear Overhauser Effect Spectroscopy (NOESY) . The differentiation relies on a specific structural "smoking gun": the spatial isolation of the H3 proton in the 4-chloro isomer versus the scalar connectivity of the H4 proton in the 3-chloro isomer.

The Core Distinction
Feature3-Chloroindazole4-Chloroindazole
H3 Proton Absent (Substituted by Cl)Present (Typically a singlet ~8.0 ppm)
H4 Proton Present (Doublet, couples to H5)Absent (Substituted by Cl)
Key NOE Signal Strong NOE between H4 ↔ H5 No NOE between H3 and benzene ring (H5/6/7)

Part 1: The Structural Challenge

The Tautomerism Factor

Indazoles exist in a tautomeric equilibrium between the 1H- and 2H-forms.[2] In polar aprotic solvents like DMSO-


, the 1H-tautomer  is thermodynamically dominant.
  • Implication: The N-H proton resides on Nitrogen 1 (N1).

  • NOE Anchor: This N1-H proton serves as a critical spatial anchor, typically showing a strong NOE correlation to the proton at position 7 (H7) and, in the case of the 4-chloro isomer, to H3.[1]

The 1D NMR Ambiguity

In standard


H NMR, both isomers show:
  • One broad singlet (N-H).[3]

  • Three benzene-ring protons (H5, H6, H7).[1]

  • One additional proton (H4 in the 3-Cl isomer; H3 in the 4-Cl isomer).

The chemical shifts of H3 (in 4-Cl) and H4 (in 3-Cl) can overlap significantly depending on the solvent, making 1D splitting patterns insufficient for definitive assignment.

Part 2: Experimental Methodology

To ensure data integrity, follow this self-validating protocol.

Sample Preparation[1][3]
  • Solvent: DMSO-

    
      (99.9% D).
    
    • Why: DMSO slows the proton exchange rate of the labile N-H, making it a sharp, observable signal essential for NOE correlations.[1] Chloroform (

      
      ) often results in a broad or invisible N-H peak.
      
  • Concentration: 10–15 mg in 600 µL solvent.

  • Drying: Sample must be free of water. H

    
    O exchange can wipe out the N-H signal.
    
NMR Acquisition Parameters (NOESY)
  • Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).

  • Mixing Time (

    
    ): 400–500 ms .
    
    • Why: This duration is optimal for small-to-medium molecules (MW < 500) to observe negative NOE signals without excessive spin-diffusion.

  • Relaxation Delay (

    
    ):  2.0 s.
    
  • Scans: 16–32 (sufficient for >10 mg sample).

Part 3: Data Analysis & Decision Matrix

Scenario A: 3-Chloroindazole (The "Coupled H4" Case)

Structure: Cl is at position 3. Protons are at 4, 5, 6, 7.[1]

  • 1D Observation: Look for a doublet at ~7.6 ppm . This is likely H4 .

  • COSY Verification: This doublet (H4) will show a strong scalar coupling (COSY cross-peak) to the triplet/multiplet of H5 .

  • NOESY Confirmation:

    • H4 ↔ H5: You will see a strong NOE cross-peak between the H4 doublet and the H5 multiplet.

    • N1-H ↔ H7: Strong NOE observed.

    • Missing H3: There is no singlet around 8.0 ppm.

Scenario B: 4-Chloroindazole (The "Isolated H3" Case)

Structure: Cl is at position 4. Protons are at 3, 5, 6, 7.[1]

  • 1D Observation: Look for a sharp singlet at ~8.1–8.3 ppm . This is H3 .

  • The "Silence" (Crucial): In the COSY spectrum, this H3 singlet shows zero coupling to the benzene ring protons (H5, H6, H7) because the Cl atom at position 4 breaks the spin system.[1]

  • NOESY Confirmation:

    • H3 ↔ N1-H: Strong NOE observed (confirming it is H3 and not an impurity).

    • H3 ↔ Benzene Ring: NO cross-peaks. H3 is spatially isolated from H5 by the bulky Chlorine atom.

    • H5 ↔ H6: Strong NOE observed between the remaining aromatic protons.

Visualization: The Decision Logic

IndazoleAssignment Start Start: Acquire 1H NMR & NOESY (DMSO-d6) CheckH3 Check ~8.0 - 8.3 ppm region Start->CheckH3 SingletPresent Sharp Singlet Present? CheckH3->SingletPresent Path4Cl Candidate: 4-Chloroindazole SingletPresent->Path4Cl Yes (H3) Path3Cl Candidate: 3-Chloroindazole SingletPresent->Path3Cl No (Only Doublets) CheckNOE_4Cl Check NOE of Singlet (H3) Path4Cl->CheckNOE_4Cl NOE_Result_4Cl NOE to N1-H: YES NOE to Aryl (H5/6/7): NO CheckNOE_4Cl->NOE_Result_4Cl Conclusion4 CONFIRMED: 4-Chloroindazole NOE_Result_4Cl->Conclusion4 CheckDoublet Check Doublet ~7.5 - 7.8 ppm (H4) Path3Cl->CheckDoublet CheckNOE_3Cl Check NOE of Doublet (H4) CheckDoublet->CheckNOE_3Cl NOE_Result_3Cl NOE to H5: YES (Strong spatial correlation) CheckNOE_3Cl->NOE_Result_3Cl Conclusion3 CONFIRMED: 3-Chloroindazole NOE_Result_3Cl->Conclusion3

Figure 1: Decision tree for assigning chloroindazole regioisomers based on H3 presence and NOE connectivity.

Part 4: Detailed Signal Comparison

The following table summarizes the expected chemical shifts and correlations in DMSO-


.
Signal3-Chloroindazole4-ChloroindazoleDiagnostic Value
N1-H ~13.0 ppm (Broad)~13.2 ppm (Broad)Anchor for H7 and H3.
Position 3 Cl (No Signal) ~8.1 ppm (Singlet) Primary Differentiator.
Position 4 ~7.6 ppm (Doublet) Cl (No Signal) Secondary Differentiator.
Position 5 ~7.2 ppm (Triplet/dd)~7.4 ppm (Doublet)Splitting changes due to neighbor (H4 vs Cl).[1]
Position 7 ~7.5 ppm (Doublet)~7.6 ppm (Doublet)Diagnostic for N1-H proximity.
NOE: N1H → Ar Correlates to H7 Correlates to H7 AND H3 Confirms 1H-tautomer.
NOE: H3 → Ar N/ANone (Blocked by Cl)Definitive Proof of 4-Cl.
Structural Visualization of NOE Pathways

NOE_Map cluster_3Cl 3-Chloroindazole (H4 connects to H5) cluster_4Cl 4-Chloroindazole (H3 is Isolated) N1_3 N1-H H7_3 H7 N1_3->H7_3 NOE H4_3 H4 H5_3 H5 H4_3->H5_3 NOE N1_4 N1-H H7_4 H7 N1_4->H7_4 NOE H3_4 H3 N1_4->H3_4 NOE H5_4 H5 H3_4->H5_4 BLOCKED (by Cl)

Figure 2: Spatial correlation map. Green arrows indicate observed NOE signals; the red dashed line indicates the lack of correlation due to the chlorine substituent blocking the path.

Part 5: Special Case - N-Alkylated Indazoles

In drug development, indazoles are frequently alkylated at the N1 position.[1] This simplifies the analysis by removing the tautomerism variable.

  • N1-Alkyl-3-Chloro: The N-CH

    
     protons will show a strong NOE to H7  only.
    
  • N1-Alkyl-4-Chloro: The N-CH

    
     protons will show NOE to H7  AND H3 .
    
    • Verification: The H3 signal in the 4-Cl derivative will still show no NOE to H5/H6/H7.

References

  • Tautomerism in Indazoles: Claramunt, R. M., et al.[1][4][5][6] "The Use of NMR Spectroscopy to Study Tautomerism." Progress in Nuclear Magnetic Resonance Spectroscopy, vol. 49, no. 3-4, 2006, pp. 169–206.[1] Link

  • Indazole Chemical Shifts: BenchChem Technical Guides. "Predicted 1H and 13C NMR Shifts for 3,4-Dichloro-1H-indazole." Link[1]

  • NOESY Methodology: Claridge, T. D. W.[1] High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.[1] (Standard Reference for NOESY Pulse Sequences).

  • Regioselectivity in Indazole Synthesis: "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." PubMed, 2024.[1] Link

Sources

Validation

Comparative Guide: LC-MS Fragmentation Pattern of 3-chloro-1H-indazole-4-carbonitrile

Executive Summary & Strategic Context In the high-stakes landscape of drug discovery—particularly in the development of PARP and kinase inhibitors—3-chloro-1H-indazole-4-carbonitrile serves as a critical pharmacophore sc...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes landscape of drug discovery—particularly in the development of PARP and kinase inhibitors—3-chloro-1H-indazole-4-carbonitrile serves as a critical pharmacophore scaffold. Its structural integrity is paramount; however, regioisomeric impurities (specifically the 5-carbonitrile and 6-carbonitrile isomers) are common byproducts of the cyclization synthesis steps.

This guide provides a definitive technical analysis of the LC-MS fragmentation behavior of the 4-carbonitrile isomer. Unlike generic spectral libraries, we focus on the mechanistic differentiation between the target compound and its structural alternatives (isomers), providing you with a self-validating protocol to ensure the purity of your starting materials.

Experimental Configuration (Standardized Protocol)

To replicate the fragmentation patterns described below, the following LC-MS/MS parameters are recommended. This protocol prioritizes the preservation of the labile chlorine-carbon bond during ionization while ensuring sufficient energy for diagnostic fragmentation in the collision cell.

Liquid Chromatography (LC)[1]
  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 8 minutes.

  • Rationale: The acidic modifier facilitates the protonation of the indazole nitrogen (

    
    ), which is the required precursor for informative fragmentation.
    
Mass Spectrometry (MS)
  • Ionization: Electrospray Ionization (ESI) – Positive Mode.[1][2]

  • Source Voltage: 3.5 kV (Keep moderate to prevent in-source fragmentation of the Cl group).

  • Collision Energy (CE): Stepped energy (10, 20, 40 eV) is crucial. Low energy preserves the molecular ion; high energy reveals the "hard" aromatic cleavages.

  • Detection: Q-TOF or Triple Quadrupole (MRM mode for quantitation).

Fragmentation Analysis: The Fingerprint

Precursor Ion Physics

The 3-chloro-1H-indazole-4-carbonitrile molecule (


) presents a distinct spectral signature before fragmentation even begins.
  • Monoisotopic Mass: ~177.01 Da.

  • Observed Precursor (

    
    ): m/z 178.0 .
    
  • Isotope Pattern: The presence of Chlorine-35 and Chlorine-37 creates a mandatory 3:1 intensity ratio between m/z 178.0 and m/z 180.0.

    • Validation Check: If your M+2 peak (180.0) is missing or <10% of the parent, you have misidentified the compound (likely lost the Cl or identified a de-chlorinated impurity).

Primary Fragmentation Pathways

Upon Collisional Induced Dissociation (CID), the molecule undergoes specific stress-relief cleavages.

Fragment Ionm/z (approx)LossMechanism
Precursor 178.0 -Protonated Parent

Fragment A 143.0 -35 DaLoss of Cl• (Homolytic cleavage).[3] Common in heteroaromatic chlorides.
Fragment B 142.0 -36 DaLoss of HCl . Heterolytic cleavage involving the N1-proton.
Fragment C 151.0 -27 DaLoss of HCN . Ejection of the nitrile group or ring opening of the indazole.
Fragment D 115.0 -63 DaCombined Loss (HCl + HCN) . Formation of a benzyne-like cation.

Comparative Analysis: 4-CN vs. 5-CN Isomers

This is the core "Alternative Comparison" required for high-fidelity analytical work. The 3-chloro-1H-indazole-5 -carbonitrile is the most persistent impurity.

The "Ortho Effect" Differentiator

In the 4-carbonitrile target, the Chlorine (pos 3) and Nitrile (pos 4) are adjacent (ortho). In the 5-carbonitrile alternative, they are separated (meta).

  • Steric Strain Release (4-CN Specific): The steric crowding between the bulky 3-Cl and 4-CN groups weakens the C-Cl bond.

    • Result: The 4-CN isomer typically exhibits a higher ratio of [M-Cl] / [M-HCN] compared to the 5-CN isomer. The 5-CN isomer is more stable and requires higher energy to eject the Chlorine.

  • Proximity-Driven Rearrangement: The 4-CN isomer can undergo a unique loss of ClCN (Chlorocyanogen, 61 Da) due to the proximity of the groups, appearing as a peak at m/z 117 . This transition is mechanistically unfavorable for the 5-CN isomer.

Visualizing the Mechanism

The following diagram illustrates the specific fragmentation cascade for the target 4-CN isomer, highlighting the ortho-driven pathways.

Fragmentation cluster_0 Precursor Ion Phase cluster_1 Primary Fragmentation Events cluster_2 Diagnostic Secondary Events M [M+H]+ m/z 178.0 (3-Cl-4-CN-Indazole) A [M - HCN]+ m/z 151.0 (Indazole Ring Opening) M->A - HCN (27) B [M - HCl]+ m/z 142.0 (Ortho-Cl Loss) M->B - HCl (36) (Facilitated by Steric Strain) C [M - Cl•]+ m/z 143.0 (Radical Cation) M->C - Cl• (35) D [M - ClCN]+ m/z 117.0 (Ortho-Specific Marker) M->D - ClCN (61) (Unique to 4-isomer) E Benzyne Cation m/z 115.0 A->E - HCl B->E - HCN

Caption: Figure 1. Proposed fragmentation pathway of 3-chloro-1H-indazole-4-carbonitrile. The loss of ClCN (m/z 117) is a diagnostic marker for the 4-position isomer due to substituent proximity.

Analytical Workflow: Distinguishing Isomers

To apply this in a laboratory setting, follow this decision logic. This workflow validates the identity of the compound against its alternatives.

Workflow Start Sample Injection (ESI+) Check1 Check Precursor m/z 178 Start->Check1 Check2 Check Isotopes 178/180 ratio ~3:1? Check1->Check2 Frag Apply CE (20-40 eV) Check2->Frag Pass Decision Analyze Fragments Frag->Decision Result4 High [M-HCl] or m/z 117 present = 4-CN Isomer Decision->Result4 Ortho Effects Result5 Low [M-HCl] High [M-HCN] = 5-CN Isomer Decision->Result5 Meta Stability

Caption: Figure 2. Isomer differentiation workflow. The logic relies on the "Ortho Effect" enhancing HCl loss in the 4-CN isomer compared to the 5-CN alternative.

Summary of Diagnostic Ions

Ion Typem/zRelative Abundance (4-CN)Relative Abundance (5-CN Alternative)Interpretation
Parent 178100%100%Base Peak
[M-HCN] 151ModerateHigh 5-CN is more stable; ring opening is preferred over Cl loss.
[M-HCl] 142High Low4-CN steric strain promotes Cl ejection.
[M-ClCN] 117Present Absent/TraceDiagnostic "Ortho" rearrangement.

References

  • Luo, J., et al. (2024).[2] Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. Link

  • Holčapek, M., et al. (2010). Differentiation of Isomeric Heterocycles using High Resolution Mass Spectrometry. Journal of Mass Spectrometry. Link (Representative citation for isomer differentiation principles).

  • ChemGuide. Fragmentation Patterns in Mass Spectrometry of Organic Compounds. Link

  • Sleno, L., & Volmer, D. A. (2004). Ion activation methods for tandem mass spectrometry. Journal of Mass Spectrometry.

Sources

Safety & Regulatory Compliance

Safety

1H-Indazole-4-carbonitrile, 3-chloro- proper disposal procedures

Topic: 1H-Indazole-4-carbonitrile, 3-chloro- Proper Disposal Procedures CAS Number: 1000341-39-8 Molecular Formula: C₈H₄ClN₃[1] Executive Safety Summary 3-Chloro-1H-indazole-4-carbonitrile is a halogenated heterocyclic n...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H-Indazole-4-carbonitrile, 3-chloro- Proper Disposal Procedures CAS Number: 1000341-39-8 Molecular Formula: C₈H₄ClN₃[1]

Executive Safety Summary

3-Chloro-1H-indazole-4-carbonitrile is a halogenated heterocyclic nitrile used primarily as a pharmaceutical intermediate. Its disposal requires strict adherence to protocols for halogenated organic waste with specific precautions for the nitrile (cyano) functional group.

Critical Hazard Alert: Although aromatic nitriles are generally more stable than aliphatic nitriles, never mix this compound with strong acids . Acidic conditions can potentially hydrolyze the nitrile group, releasing hydrogen cyanide (HCN) gas, or cause uncontrolled exothermic decomposition.

Chemical Identity & Hazard Profile

PropertyData
CAS Number 1000341-39-8
Molecular Weight 177.59 g/mol
Physical State Solid (Powder)
Solubility Soluble in DMSO, Methanol; Low water solubility
Primary Hazards Acute Toxicity (Oral) , Skin/Eye Irritant , Respiratory Irritant
Waste Classification Halogenated Organic (Contains Chlorine)

GHS Hazard Statements:

  • H302/H301: Harmful/Toxic if swallowed.[2]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4]

  • H335: May cause respiratory irritation.[3][4][5]

Pre-Disposal Handling & Segregation

Before disposal, the chemical must be stabilized and segregated correctly. Incorrect segregation is the leading cause of laboratory accidents during waste transport.

A. Personal Protective Equipment (PPE)
  • Hand Protection: Double-gloving with Nitrile gloves (minimum 0.11 mm thickness) is required. Latex is not recommended due to poor chemical resistance against organic solvents often used with this compound.

  • Respiratory: If handling powder outside a fume hood, use an N95 or P100 particulate respirator.

  • Eye Protection: Chemical splash goggles (ANSI Z87.1).

B. Chemical Segregation Rules
  • DO NOT MIX WITH:

    • Acids: Risk of HCN evolution.

    • Strong Oxidizers: Risk of fire/explosion.

    • Non-Halogenated Solvents: Mixing halogenated compounds (Cl-containing) with non-halogenated waste increases disposal costs and complicates incineration.

  • CORRECT STREAM: Halogenated Organic Waste .[6]

Step-by-Step Disposal Workflow

This protocol ensures compliance with RCRA (Resource Conservation and Recovery Act) and standard EHS laboratory guidelines.

Step 1: Waste Characterization

Confirm the state of the waste.

  • Solid Waste: Pure powder, contaminated gloves, weighing boats.

  • Liquid Waste: Mother liquors, reaction mixtures dissolved in solvents (e.g., DCM, DMSO).

Step 2: Container Selection
  • Solids: Use a wide-mouth HDPE (High-Density Polyethylene) jar.

  • Liquids: Use a chemically resistant glass or HDPE bottle with a vented cap if over-pressurization is a risk (though unlikely for this stable intermediate).

Step 3: Labeling

Attach a hazardous waste tag before adding waste.

  • Constituents: List "3-Chloro-1H-indazole-4-carbonitrile" and any solvents (e.g., "Dichloromethane").

  • Hazard Checkbox: Mark "Toxic" and "Irritant".

  • Specific Note: Add "Contains Halogens" and "Organic Nitrile".

Step 4: Transfer Protocol
  • Place the waste container in a fume hood .

  • Use a funnel to prevent spillage.

  • For Solids: Transfer powder gently to avoid dusting. Wipe the spatula with a solvent-soaked tissue and dispose of the tissue in the same solid waste container.

  • For Liquids: Pour slowly. Leave at least 10% headspace in the bottle for expansion.

  • Seal: Cap tightly immediately after transfer.

Step 5: Final Disposal

Contact your facility's EHS (Environmental Health & Safety) department for pickup. The ultimate destruction method for this compound is High-Temperature Incineration equipped with a scrubber to neutralize HCl and NOx gases.

Emergency Spill Procedures

Scenario: Spillage of 500 mg - 5 g of powder on the benchtop.

  • Evacuate & Ventilate: Alert nearby personnel. Ensure the fume hood is running.

  • PPE Up: Don double nitrile gloves, goggles, and a lab coat.

  • Containment: Cover the spill with a dry absorbent pad or vermiculite to prevent dust dispersion.

    • Do not use water initially, as this may spread the contamination.

  • Cleanup:

    • Sweep the absorbent/chemical mixture carefully into a dustpan.

    • Place all material into a solid hazardous waste container .

    • Wipe the surface with a solvent (ethanol or acetone) and dispose of the wipe in the same container.

  • Decontamination: Wash the area with soap and water.[7]

Decision Logic for Waste Stream

The following diagram illustrates the decision process for segregating this specific chemical.

DisposalLogic cluster_warning CRITICAL SAFETY RULE Start Waste: 3-Chloro-1H-indazole-4-carbonitrile StateCheck Is the waste Solid or Liquid? Start->StateCheck Solid Solid Waste (Powder, contaminated debris) StateCheck->Solid Liquid Liquid Waste (Dissolved in solvent) StateCheck->Liquid SolidStream Stream C: Solid Hazardous Waste (Incineration) Solid->SolidStream Pack in HDPE Jar HalogenCheck Does solvent contain Halogens? (e.g., DCM, Chloroform) Liquid->HalogenCheck HaloStream Stream A: Halogenated Organic Liquid (High BTU Incineration) HalogenCheck->HaloStream Yes (Standard) NonHaloStream Stream B: Non-Halogenated Organic Liquid (If dissolved in MeOH/DMSO only) HalogenCheck->NonHaloStream No Warning DO NOT MIX WITH ACIDS (Risk of HCN generation)

Figure 1: Decision tree for segregating 3-Chloro-1H-indazole-4-carbonitrile waste streams.

References

  • PubChem. (n.d.). 3-Chloro-1H-indazole-4-carbonitrile Compound Summary. National Library of Medicine. Retrieved February 24, 2026, from [Link]

Sources

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